3-Fluoro-4-methoxybenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYYUUOGAUCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379096 | |
| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96047-32-4 | |
| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 3-Fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the most common synthetic pathway, including a comprehensive experimental protocol, and presents relevant chemical data.
Introduction
This compound, with the CAS number 96047-32-4, is a substituted benzyl alcohol derivative. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzene ring, makes it a key building block in the synthesis of more complex molecules with potential biological activity. The primary and most direct route for its preparation involves the reduction of the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde.
Synthetic Pathway
The synthesis of this compound is most commonly achieved through a two-step process starting from commercially available 2-fluoroanisole. The first step involves the introduction of a formyl group to the aromatic ring, followed by the reduction of the resulting aldehyde to the desired primary alcohol.
A common method for the formylation of 2-fluoroanisole is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring to yield 3-Fluoro-4-methoxybenzaldehyde.
The subsequent and final step is the selective reduction of the aldehyde functionality to a primary alcohol. This transformation is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-methoxybenzaldehyde
A detailed procedure for the formylation of o-fluoroanisole has been reported with high yields.
Materials:
-
o-Fluoroanisole
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Ice bath
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 101 g (0.80 mol) of o-fluoroanisole in 500 ml of dry dichloromethane is prepared.
-
To this solution, 182 g (0.96 mol, 1.2 equivalents) of titanium tetrachloride and 110 g (0.94 mol) of dichloromethyl methyl ether in an equal volume of methylene chloride solution are added.
-
The temperature is maintained at 10-20°C using an ice bath.
-
The mixture is stirred at room temperature for over 1 hour.
-
The reaction mixture is then poured into crushed ice water with stirring.
-
Diethyl ether (1 L) is added, and the mixture is stirred under nitrogen until a clear solution appears.
-
The organic layer is separated and extracted three times with water and three times with sodium bicarbonate solution.
-
The organic layer is dried over MgSO₄.
-
The solvent is evaporated at 30°C to give the crude product as an oil.
-
The crude product is purified by vacuum distillation through a jacketed Vigreux column to obtain 3-Fluoro-4-methoxybenzaldehyde.
Quantitative Data for Step 1:
| Parameter | Value |
| Starting Material | o-Fluoroanisole (101 g, 0.80 mol) |
| Product | 3-Fluoro-4-methoxybenzaldehyde |
| Yield | 89.9% |
Step 2: Synthesis of this compound
The following protocol is adapted from a patented procedure for the reduction of 3-Fluoro-4-methoxybenzaldehyde.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Ethanol (absolute)
-
Sodium borohydride (NaBH₄)
-
Ice bath
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3-Fluoro-4-methoxybenzaldehyde (1.0 g, 6.49 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (0.27 g, 7.14 mmol, 1.1 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the slow addition of 1N HCl until the pH is approximately 7.
-
The mixture is concentrated under reduced pressure to remove the ethanol.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the product, this compound.
Experimental Workflow
The general workflow for the synthesis of this compound from its corresponding aldehyde is depicted below.
Caption: General experimental workflow for the reduction step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 3-Fluoro-4-methoxybenzaldehyde.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-methoxybenzaldehyde | |
| Molecular Formula | C₈H₇FO₂ | |
| Molecular Weight | 154.14 g/mol | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | |
| Molar Equivalents | 1.1 | |
| Product | This compound | |
| Molecular Formula | C₈H₉FO₂ | |
| Molecular Weight | 156.15 g/mol | |
| Yield | 95% | |
| Appearance | White powder | [1] |
| Purity | 99% | [1] |
Conclusion
The synthesis of this compound is a straightforward process involving the reduction of the corresponding aldehyde. The provided protocol, utilizing sodium borohydride, offers a high-yield and efficient method for obtaining this important chemical intermediate. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling the reliable synthesis of this compound for further applications.
References
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts distinct chemical properties that make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can significantly influence the molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile, making it a compound of considerable interest in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature, which may be attributed to differences in purity or crystalline form.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | [1] |
| CAS Number | 96047-32-4 | [1] |
| Appearance | White powder | [2] |
| Boiling Point | 251.4 °C at 760 mmHg | [1] |
| Density | 1.187 g/cm³ | [1] |
| Flash Point | 122.7 °C | [1] |
| Vapor Pressure | 0.0108 mmHg at 25°C | [1] |
| Refractive Index | 1.51 | [1] |
| Purity | >99% | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections would typically present the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.
Note: Specific experimental spectra for this compound were not available in the public domain at the time of this guide's compilation. The following sections describe the expected spectral features based on the analysis of closely related compounds and general principles of spectroscopy. When experimental data becomes available, this section should be updated accordingly.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton. The fluorine atom will introduce characteristic splitting patterns (coupling) with adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the CH₂ and CH₃ groups, C-O stretches, and C-F stretch.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the fluorine and methoxy substituents and the benzyl alcohol moiety.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound would typically involve the reduction of the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde.
Note: A specific, detailed experimental protocol for the synthesis of this compound was not found in the publicly available literature. The following is a generalized procedure based on common organic chemistry practices for the reduction of an aromatic aldehyde to a benzyl alcohol.
Synthesis of this compound from 3-Fluoro-4-methoxybenzaldehyde
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzaldehyde in methanol.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.
Workflow Diagram:
Reactivity and Biological Significance
The chemical reactivity of this compound is primarily dictated by the hydroxyl group, which can undergo various transformations such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. The fluorine and methoxy groups on the aromatic ring influence the electron density of the ring and can direct further electrophilic aromatic substitution reactions.
While specific studies on the biological activity and signaling pathways of this compound are limited, the presence of the fluorinated methoxybenzyl motif is found in a number of biologically active molecules. For instance, fluorinated and methoxy-substituted benzyl derivatives are being investigated for their potential antimicrobial and estrogenic properties.[3] The substitution pattern can significantly impact a molecule's interaction with biological targets.
Logical Relationship of Structure to Potential Activity:
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This guide has summarized its key chemical properties and provided a general framework for its synthesis and characterization. Further research to obtain detailed experimental spectroscopic data and to explore its biological activities is warranted to fully elucidate the potential of this compound.
References
3-Fluoro-4-methoxybenzyl alcohol CAS number
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl alcohol CAS Number: 96047-32-4
This technical guide provides comprehensive information on this compound, a key fluorinated building block for professionals in chemical research and drug development. It covers the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the synthesis of complex molecules.
Physicochemical Properties
This compound is a benzyl alcohol derivative distinguished by a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring.[1] These substitutions make it a valuable intermediate for introducing fluorine into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The quantitative properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 96047-32-4 | [1][2][3] |
| Molecular Formula | C₈H₉FO₂ | [1][3] |
| Molecular Weight | 156.15 g/mol | [1][3] |
| Boiling Point | 251.4 °C (at 760 mmHg) | [1] |
| Density | 1.187 g/cm³ | [1] |
| Flash Point | 122.7 °C | [1] |
| Refractive Index | 1.51 | [1] |
| Vapor Pressure | 0.0108 mmHg (at 25 °C) | [1] |
| Melting Point | Data not available | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from[1] |
Applications in Research and Development
This compound serves as a crucial intermediate in several fields:
-
Pharmaceutical Industry : It is a versatile building block for the synthesis of new drug candidates.[1] The fluorine and methoxy groups can influence the pharmacological profile of the final active pharmaceutical ingredient (API). Its precursor, 3-Fluoro-4-methoxybenzaldehyde, is used to synthesize fluorinated analogues of Combretastatin A-4, a compound with known anti-cancer activity.
-
Agrochemical Industry : The compound is used in the creation of advanced agrochemicals, including pesticides and herbicides, where the fluoro-methoxy phenyl moiety can contribute to enhanced efficacy and target specificity.[1]
-
Organic Synthesis : Beyond specific applications, it is a valuable reagent for constructing complex organic molecules due to its unique pattern of functional groups.[1]
Synthesis and Experimental Protocols
The most common and direct method for preparing this compound is through the chemical reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This transformation can be efficiently achieved using standard reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.
References
A Comprehensive Technical Guide to 3-Fluoro-4-methoxybenzyl Alcohol for Advanced Research
For Immediate Release: A detailed technical whitepaper for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 3-Fluoro-4-methoxybenzyl alcohol.
[City, State] – This document serves as an in-depth technical guide on this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides essential physicochemical data, a detailed experimental protocol for its synthesis, and explores its utility in advanced organic synthesis, particularly in cross-coupling reactions.
Physicochemical Properties
This compound is a substituted benzyl alcohol derivative with the molecular formula C₈H₉FO₂. Its molecular weight is 156.15 g/mol .[1] The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | [1] |
| Boiling Point | 251.4°C at 760 mmHg | [2] |
| Flash Point | 122.7°C | [2] |
| Density | 1.187 g/cm³ | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This can be achieved using various reducing agents. Below is a representative experimental protocol.
Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde
Objective: To synthesize this compound via the reduction of 3-Fluoro-4-methoxybenzaldehyde.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol. Place the flask in an ice bath and begin stirring.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Applications in Drug Discovery and Organic Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. One of the key applications of such benzyl alcohols is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
References
Elucidating the Structure of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, presenting data in a clear and accessible format for scientific professionals.
Introduction
This compound, with the chemical formula C₈H₉FO₂, is a substituted aromatic alcohol. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups is critical to its reactivity and the biological activity of its derivatives. Accurate structural elucidation is therefore a fundamental requirement for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 96047-32-4 | [1][2] |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | [1] |
| Appearance | White powder | [2] |
Synthesis and Characterization
A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde.
Synthetic Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde
This protocol describes a general method for the reduction of an aromatic aldehyde to a benzyl alcohol using a metal hydride reducing agent.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., methanol for NaBH₄, diethyl ether or tetrahydrofuran (THF) for LiAlH₄)
-
Deionized water
-
Dilute acid (e.g., 1M HCl) for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methoxybenzaldehyde in the appropriate anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water (and dilute acid if LiAlH₄ was used) to decompose the excess reducing agent.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
A visual representation of this synthetic workflow is provided below.
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
4.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 2H | Aromatic protons |
| ~6.9-7.0 | t | 1H | Aromatic proton |
| ~4.6 | s | 2H | -CH₂OH |
| ~3.9 | s | 3H | -OCH₃ |
| Variable | br s | 1H | -OH |
4.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will indicate the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~150-155 (d, J ≈ 245 Hz) | C-F |
| ~145-150 | C-OCH₃ |
| ~130-135 | Quaternary aromatic C |
| ~115-120 (d, J ≈ 20 Hz) | Aromatic CH |
| ~110-115 (d, J ≈ 5 Hz) | Aromatic CH |
| ~110-115 | Aromatic CH |
| ~60-65 | -CH₂OH |
| ~55-60 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
| 1200-1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 156 | Molecular ion (M⁺) |
| 139 | [M - OH]⁺ |
| 125 | [M - CH₂OH]⁺ |
| 111 | [M - OCH₃ - H₂]⁺ |
The logical workflow for the complete structure elucidation process is depicted below.
Applications in Drug Development
While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active molecules. The related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has been reported to exhibit anticancer and antioxidant properties, suggesting that this compound could be a valuable scaffold for the development of novel therapeutic agents. Its utility as a synthetic intermediate allows for the introduction of the fluoromethoxy-substituted phenyl ring into larger, more complex molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties.
Conclusion
The structural elucidation of this compound is a critical step in its application for research and development. Through a combination of synthesis and comprehensive spectroscopic analysis, its chemical identity can be unequivocally confirmed. This technical guide provides the necessary framework for scientists to confidently synthesize, purify, and characterize this important chemical intermediate, paving the way for its use in the discovery of new pharmaceuticals and other advanced materials.
References
A Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzyl alcohol: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for the preparation of 3-Fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis of this compound can be efficiently achieved through two main strategies: the reduction of 3-Fluoro-4-methoxybenzaldehyde, and the synthesis of this key aldehyde intermediate from readily available starting materials. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for these synthetic pathways.
Synthetic Pathways Overview
The synthesis of this compound predominantly proceeds through two well-established routes, each with distinct starting materials and intermediate steps.
Route 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde
This is the most direct method, involving the reduction of the corresponding aldehyde. This approach is highly efficient and selective, utilizing common reducing agents.
Route 2: Synthesis of 3-Fluoro-4-methoxybenzaldehyde
The key intermediate, 3-Fluoro-4-methoxybenzaldehyde, can be synthesized from several commercially available precursors. Two of the most effective methods start from either 2-fluoroanisole or 3,4-difluorobromobenzene.
Data Presentation: A Comparative Summary of Synthetic Routes
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, providing a clear comparison of the different methodologies.
| Route | Starting Material | Intermediate | Product | Key Transformation | Reagents | Yield (%) | Reference |
| 1 | 3-Fluoro-4-methoxybenzaldehyde | N/A | This compound | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | High (Typical >90%) | General knowledge |
| 2a | 2-Fluoroanisole | 3-Fluoro-4-methoxybenzaldehyde | This compound | Formylation | TiCl₄, Cl₂CHOCH₃ | 89.9 | [1] |
| 2b | 3,4-Difluorobromobenzene | 1-Bromo-2-fluoro-4-methoxybenzene | 3-Fluoro-4-methoxybenzaldehyde | Methoxylation & Grignard Formylation | 1. NaOCH₃ 2. Mg, DMF | 81.9-82.7 (Methoxylation) 71.3-73.5 (Formylation) | [2] |
Experimental Protocols
Route 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde
Protocol 1.1: Reduction with Sodium Borohydride
This protocol describes the reduction of 3-Fluoro-4-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.
-
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic and may generate hydrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4) to neutralize excess NaBH₄ and decompose the borate esters.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization, if necessary.
-
Route 2: Synthesis of 3-Fluoro-4-methoxybenzaldehyde
Protocol 2.1: Formylation of 2-Fluoroanisole
This protocol details the synthesis of 3-Fluoro-4-methoxybenzaldehyde from 2-fluoroanisole.[1]
-
Materials:
-
2-Fluoroanisole
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-fluoroanisole (1.0 eq) in dry dichloromethane.
-
Cool the solution to 10-20°C using an ice bath.
-
Add titanium tetrachloride (1.2 eq) and dichloromethyl methyl ether (1.2 eq) to the solution.
-
Stir the mixture at room temperature for at least one hour.
-
Pour the reaction mixture into crushed ice water with stirring.
-
Add diethyl ether and stir until the solution is clear.
-
Separate the organic layer and wash it sequentially with water (3x) and sodium bicarbonate solution (3x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-Fluoro-4-methoxybenzaldehyde (Yield: 89.9%).[1]
-
Protocol 2.2: From 3,4-Difluorobromobenzene
This two-step protocol describes the synthesis of 3-Fluoro-4-methoxybenzaldehyde starting from 3,4-difluorobromobenzene.[2]
-
Step 1: Methoxylation of 3,4-Difluorobromobenzene
-
Materials:
-
3,4-Difluorobromobenzene
-
Sodium methoxide (NaOCH₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a reaction flask, add 3,4-difluorobromobenzene (1.0 eq), methanol, and sodium methoxide (1.25-1.5 eq).
-
Heat the mixture to 50-57 °C and stir for 4-6 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate and water to the residue for extraction.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by vacuum distillation to obtain 1-bromo-2-fluoro-4-methoxybenzene (Yield: 81.9-82.7%).[2]
-
-
-
Step 2: Grignard Reaction and Formylation
-
Materials:
-
1-Bromo-2-fluoro-4-methoxybenzene
-
Magnesium (Mg) turnings
-
Tetrahydrofuran (THF) or Methyltetrahydrofuran (MeTHF)
-
N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, add magnesium turnings (1.0-1.1 eq) and THF or MeTHF.
-
Heat the suspension to 40-55 °C.
-
Slowly add a solution of 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq) in the same solvent.
-
Stir the mixture for 4-6 hours until the magnesium is consumed.
-
Cool the Grignard reagent to 5-10 °C.
-
Slowly add N,N-dimethylformamide (1.0-1.1 eq).
-
Warm the reaction mixture to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by vacuum distillation to yield 3-Fluoro-4-methoxybenzaldehyde (Yield: 71.3-73.5%).[2]
-
-
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Reduction of Aldehyde
Caption: Route 2a: From 2-Fluoroanisole
Caption: Route 2b: From 3,4-Difluorobromobenzene
References
In-Depth Technical Guide to 3-Fluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxybenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines a common synthetic protocol, and presents its spectroscopic data for characterization.
Core Chemical Information
This compound, with the CAS number 96047-32-4, is a substituted benzyl alcohol. Its structure features a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO₂ | [2][3] |
| Molecular Weight | 156.15 g/mol | [2][3] |
| CAS Number | 96047-32-4 | [2][3] |
| Appearance | White powder | [4] |
| Boiling Point | 251.4 °C at 760 mmHg | [1] |
| Density | 1.187 g/cm³ | [1] |
| Flash Point | 122.7 °C | [1] |
| Vapor Pressure | 0.0108 mmHg at 25 °C | [1] |
| Purity | ≥95-99% (commercially available) | [2][4] |
| Storage | Sealed and preserved at room temperature | [2][4] |
Synthesis and Experimental Protocol
This compound is typically synthesized through the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde
This protocol is based on established procedures for the reduction of substituted benzaldehydes.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Ethanol (or other suitable solvent)
-
Adams catalyst (Platinum(IV) oxide, PtO₂) or 5% Platinum on Carbon (Pt/C)
-
0.1 M Iron(II) sulfate solution (optional, as a promoter)
-
Hydrogen gas (H₂)
-
Adams hydrogenation apparatus or a high-pressure reactor
Procedure:
-
In a flask suitable for the Adams hydrogenation apparatus, dissolve 3-fluoro-4-methoxybenzaldehyde (e.g., 40 g) in ethanol (e.g., 200 mL).
-
Add the Adams catalyst (e.g., 0.2 g) and, if desired, a small amount of the iron(II) sulfate solution (e.g., 2 mL) to the mixture.
-
Place the flask in the hydrogenation apparatus and purge the system with an inert gas, followed by hydrogen gas.
-
Begin shaking or stirring the reaction mixture under a hydrogen atmosphere (e.g., 3 atm).
-
Monitor the reaction for the uptake of hydrogen. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.
-
Upon completion, stop the reaction and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent (ethanol) from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Yield: While specific yield data for this exact transformation is not readily available in the public domain, quantitative yields are often achieved with this type of reduction.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the methoxy group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF). While the specific ¹³C NMR data for this compound is not directly available, the spectrum for the closely related 3-fluoro-4-methoxybenzaldehyde shows characteristic shifts that can be used for comparison.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons around 2850-3000 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band for the alcohol at approximately 1030-1230 cm⁻¹.
-
A C-F stretching band, which is typically found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (156.15 g/mol ). Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its functional groups—the hydroxyl, fluoro, and methoxy groups—provide multiple reaction sites for further chemical modifications.
A primary application is in the synthesis of fluorinated analogues of biologically active compounds. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.
Synthetic Workflow Example
The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key intermediate.
Caption: Synthetic pathway from aldehyde to a target molecule.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available data on the specific biological activity of this compound itself. However, the bioactivity of structurally related fluorinated and methoxy-substituted benzyl alcohol derivatives has been investigated, suggesting potential areas for future research.
For instance, studies on other fluorinated benzylphenol derivatives suggest potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom can enhance these activities. It is hypothesized that such compounds could modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Further research is needed to explore the biological effects and mechanisms of action of this compound.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a biologically active derivative synthesized from this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
References
- 1. (3-Fluorophenyl)(4-Methoxyphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 2. (3-fluoro-4-methoxyphenyl)methanol 95% | CAS: 96047-32-4 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR [m.chemicalbook.com]
Spectroscopic Analysis of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 3-Fluoro-4-methoxybenzyl alcohol (CAS No: 96047-32-4), a key intermediate in various synthetic applications. Due to the limited availability of public domain spectral data, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for obtaining high-quality data.
Spectroscopic Data Summary
A comprehensive search for the experimental spectroscopic data of this compound revealed limited publicly available information. While ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are indicated to be available from commercial suppliers, specific peak data and spectra are not broadly published. This guide presents predicted data and general characteristics based on the compound's structure.
Table 1: General Information for this compound
| Property | Value |
| Chemical Name | (3-Fluoro-4-methoxyphenyl)methanol |
| CAS Number | 96047-32-4 |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.15 g/mol |
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-6.9 | m | 3H | Ar-H |
| 4.65 | s | 2H | -CH₂-OH |
| 3.88 | s | 3H | -O-CH₃ |
| ~2.0 (broad) | s | 1H | -OH |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~152 (d, J ≈ 245 Hz) | C -F |
| ~146 (d, J ≈ 10 Hz) | C -OCH₃ |
| ~134 (d, J ≈ 5 Hz) | Ar-C |
| ~118 (d, J ≈ 2 Hz) | Ar-C |
| ~116 (d, J ≈ 20 Hz) | Ar-C |
| ~113 | Ar-C |
| ~64 | -C H₂OH |
| ~56 | -OC H₃ |
Table 4: Expected FT-IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3010-2850 | Medium-Weak | C-H stretch (aromatic and aliphatic) |
| 1610-1590 | Medium | C=C stretch (aromatic) |
| 1520-1480 | Strong | C=C stretch (aromatic) |
| 1280-1240 | Strong | C-O stretch (aryl ether) |
| 1180-1140 | Strong | C-F stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 156 | High | [M]⁺ |
| 139 | Moderate | [M - OH]⁺ |
| 125 | Moderate | [M - OCH₃]⁺ |
| 111 | Moderate | [M - CH₂OH - H]⁺ |
| 97 | High | [C₆H₄FO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solvent should be free of water and other impurities.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
physical and chemical properties of 3-Fluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-methoxybenzyl alcohol (CAS No: 96047-32-4). It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physicochemical characteristics, spectroscopic profile, synthesis, and key reactions. Safety and handling protocols are also discussed. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Physical and Chemical Properties
This compound is a substituted benzyl alcohol with a molecular formula of C₈H₉FO₂ and a molecular weight of 156.15 g/mol .[2] Its structure features a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern imparts specific properties relevant to its application in synthesis.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂ | [2] |
| Molecular Weight | 156.15 g/mol | [2] |
| Boiling Point | 251.4 °C at 760 mmHg | [1] |
| Density | 1.187 g/cm³ | [1] |
| Refractive Index | 1.51 | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
Spectroscopic Properties
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling. The benzylic protons (CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methoxy protons (OCH₃) will be a sharp singlet. The hydroxyl proton's chemical shift is variable and dependent on concentration and solvent.
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[3] A strong C-O stretching vibration is expected around 1250-1000 cm⁻¹.[3] Characteristic C-H stretching vibrations for the aromatic ring and the CH₂ and CH₃ groups will also be present.
2.4. Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. Alpha cleavage, the breaking of the bond between the oxygen-bearing carbon and a neighboring carbon, is also a common fragmentation pathway for alcohols.[3]
Synthesis and Reactivity
This compound is a key building block in organic synthesis. Its synthesis and subsequent reactions are crucial for the development of more complex molecules.
3.1. Synthesis
A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid.
Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde (General Procedure)
-
Reaction Setup: A solution of 3-fluoro-4-methoxybenzaldehyde in an appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
3.2. Key Reactions
The hydroxyl group of this compound allows for a variety of chemical transformations, making it a versatile intermediate.
3.2.1. Oxidation
The primary alcohol can be oxidized to the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
3.2.2. Etherification
The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocol: Etherification (General Procedure)
-
Alkoxide Formation: To a solution of this compound in a dry, aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added carefully at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Alkyl Halide Addition: The desired alkyl halide is then added to the reaction mixture, which is allowed to warm to room temperature or heated to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether is then purified by chromatography.
3.2.3. Esterification
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride), typically in the presence of an acid catalyst (for carboxylic acids) or a base (for acid chlorides/anhydrides).
Experimental Protocol: Fischer Esterification (General Procedure)
-
Reaction Mixture: this compound and a carboxylic acid are dissolved in an excess of the alcohol or an inert solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated to reflux, often with the removal of water to drive the equilibrium towards the ester product.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried, and concentrated. The resulting ester is purified by distillation or chromatography.
Applications in Drug Development
The unique substitution pattern of this compound makes it a desirable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The methoxy and alcohol functionalities provide sites for further chemical modification, allowing for the synthesis of a diverse range of compounds for biological screening.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Identification (based on related compounds):
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
It is crucial to consult a comprehensive and up-to-date SDS for detailed safety information before handling this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its distinct physical and chemical properties, stemming from its unique substitution pattern, make it a valuable tool for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its characteristics to aid researchers in its safe and effective use.
References
Commercial Availability and Synthetic Overview of 3-Fluoro-4-methoxybenzyl Alcohol for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dated: December 27, 2025
This technical guide provides a comprehensive overview of the commercial availability of 3-Fluoro-4-methoxybenzyl alcohol (CAS No. 96047-32-4), a key building block in medicinal chemistry and drug discovery. This document details commercially available product specifications, outlines a standard experimental protocol for its synthesis from a common precursor, and illustrates a typical procurement workflow for its acquisition in a professional research setting.
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and bulk chemical markets. The compound is typically offered in purities of 98% or higher, with quantities ranging from grams to metric tons to support needs from early-stage research to large-scale manufacturing.
Table 1: General Product Specifications
| Identifier | Value |
| CAS Number | 96047-32-4[1] |
| Molecular Formula | C₈H₉FO₂[1] |
| Molecular Weight | 156.15 g/mol [1] |
| IUPAC Name | (3-Fluoro-4-methoxyphenyl)methanol |
| Common Synonyms | This compound |
Table 2: Representative Commercial Suppliers & Product Offerings
| Supplier | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | Lot-specific | Research quantities | For Research Use Only.[1] |
| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | Not specified | Research & Bulk | Supplier for R&D and production.[1] |
| Cenmed (via Aladdin) | ≥98% | 25g | Distributor for Aladdin chemical products.[2] |
| Zhejiang Jiuzhou Chem Co.,Ltd | 99% | 1-100 Metric Ton/Day | Specializes in organic intermediates.[3] |
| AChemBlock | 95% | Research quantities | Building blocks for research.[4] |
Note: Availability, purity, and quantities are subject to change. Users should verify current information directly with suppliers. The listed suppliers are representative and not exhaustive.
Synthesis and Experimental Protocols
This compound is often utilized as a versatile intermediate in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its strategic fluorine substitution can enhance pharmacological properties such as metabolic stability and binding affinity.
While multiple synthetic routes exist, a common and straightforward laboratory-scale preparation involves the chemical reduction of the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde.
Experimental Protocol: Synthesis of this compound via Aldehyde Reduction
This protocol describes a standard procedure for the reduction of 3-Fluoro-4-methoxybenzaldehyde to this compound using sodium borohydride.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde (CAS: 351-54-2)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1M HCl until the effervescence ceases and the pH is acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude this compound can be further purified by silica gel column chromatography, typically using a solvent system such as hexane/ethyl acetate.
Procurement and Qualification Workflow
The acquisition of chemical reagents for research and drug development follows a structured process to ensure quality, compliance, and timely delivery. The following diagram illustrates a typical workflow for procuring a chemical like this compound.
This workflow outlines the key stages from identifying the need for a chemical to its final approval for use in a laboratory setting, ensuring that all necessary quality and documentation standards are met.[2][3][5][6]
References
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis Utilizing 3-Fluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 3-Fluoro-4-methoxybenzyl alcohol as a key starting material in the multi-step synthesis of pharmaceutically active compounds. The focus is on the synthesis of a precursor to Trametinib (GSK1120212), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). This document outlines the synthetic strategy, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and visualizes the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a versatile and valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzene ring, allows for the strategic construction of complex molecular architectures with desirable pharmacological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key site for further functionalization or can be cleaved to reveal a reactive phenol. This application note demonstrates the utility of this compound in the synthesis of a key intermediate for Trametinib, a targeted cancer therapeutic.
Trametinib is a specific inhibitor of MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an important therapeutic target.[1] The synthesis of Trametinib and its analogues is of significant interest to the drug development community.
Synthetic Strategy and Workflow
The proposed multi-step synthesis transforms this compound into a key urea intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a crucial component for the construction of the Trametinib core structure. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow from this compound to a key Trametinib intermediate.
Experimental Protocols
The following protocols are adapted from established synthetic methodologies for analogous transformations. Researchers should perform appropriate reaction monitoring and optimization.
Oxidation of this compound to 3-Fluoro-4-methoxybenzaldehyde
-
Reagents: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure: To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
Synthesis of N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea
This multi-step process involves the conversion of the aldehyde to the corresponding urea, followed by demethylation and iodination.
-
Step 1: Oxidation to Carboxylic Acid: The 3-Fluoro-4-methoxybenzaldehyde can be oxidized to 3-Fluoro-4-methoxybenzoic acid using a standard oxidizing agent like potassium permanganate or Jones reagent.
-
Step 2: Curtius Rearrangement: The carboxylic acid is converted to the corresponding isocyanate via a Curtius rearrangement. This involves the formation of an acyl azide using diphenylphosphoryl azide (DPPA) or sodium azide, followed by thermal or photochemical rearrangement.
-
Step 3: Urea Formation: The resulting 2-Fluoro-4-methoxyphenyl isocyanate is reacted with cyclopropylamine in an aprotic solvent like THF to yield N-(2-Fluoro-4-methoxyphenyl)-N'-cyclopropylurea.
-
Step 4: Demethylation: The methoxy group is cleaved to the corresponding phenol using a reagent such as boron tribromide (BBr₃) in DCM at low temperature.
-
Step 5: Iodination: The resulting phenol is converted to the final iodo-substituted urea. A solution of the phenol in a suitable solvent is treated with an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl).
Quantitative Data
The following table summarizes representative yields for key transformations in the synthesis of Trametinib and its intermediates. These values are based on literature reports for analogous reactions and should be considered as targets for optimization.
| Reaction Step | Product | Reported Yield (%) | Reference |
| Cyclization to Pyridotrione Compound | Pyridotrione Intermediate | - | [2] |
| Cyclization with Urea Compound | Trametinib Key Intermediate | 47.3 (overall) | [2] |
| Radioiodination of Precursor | ¹²⁴I-Trametinib | 69.7 | [3] |
Biological Context: The MAPK/ERK Signaling Pathway
Trametinib functions by inhibiting MEK1 and MEK2 within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Figure 2: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK.
Conclusion
This compound is a strategic starting material for the synthesis of complex pharmaceutical agents like Trametinib. The protocols and data presented herein provide a foundation for researchers engaged in the development of novel therapeutics targeting the MAPK/ERK pathway and other disease-related targets. The synthetic routes can be adapted and optimized for the generation of compound libraries for structure-activity relationship (SAR) studies. Careful execution of the described synthetic steps and thorough analytical characterization of intermediates are crucial for successful outcomes.
References
Application Notes and Protocols: 3-Fluoro-4-methoxybenzyl (FMB) Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Fluoro-4-methoxybenzyl (FMB) group is an electron-rich benzyl-type protecting group for hydroxyl functionalities. The introduction of a fluorine atom ortho to the methoxy group subtly modulates the electronic properties of the aromatic ring compared to the widely used p-methoxybenzyl (PMB) group. This modification can influence the stability of the protecting group towards various reagents, potentially offering advantages in complex multi-step syntheses where fine-tuning of reactivity is crucial. The FMB ether can be cleaved under conditions similar to those used for the PMB group, primarily through oxidative or acidic methods.
These notes provide an overview of the application of the FMB group, including protocols for the protection of alcohols and subsequent deprotection. Methodologies are based on established procedures for analogous benzyl-type protecting groups.
Key Applications
-
Orthogonal Protection Schemes: The FMB group can be used in concert with other protecting groups to selectively mask and unmask hydroxyl groups during the synthesis of complex molecules like oligosaccharides, natural products, and active pharmaceutical ingredients.
-
Enhanced Stability (Potential): The electron-withdrawing nature of the fluorine atom may offer altered stability towards certain acidic or oxidative conditions compared to the standard PMB group, allowing for selective cleavage in the presence of other acid- or oxidation-labile functionalities.
Synthesis of the Protecting Group Reagent
The key reagent for the introduction of the FMB protecting group is 3-fluoro-4-methoxybenzyl bromide. This reagent can be synthesized from commercially available 3-fluoro-4-methoxybenzyl alcohol.
Protocol: Synthesis of 3-Fluoro-4-methoxybenzyl Bromide
A general procedure for the synthesis of 3-fluoro-4-methoxybenzyl bromide from the corresponding alcohol involves reaction with a brominating agent.[1]
Reaction Scheme:
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of phosphorus tribromide (approx. 0.3-0.4 equivalents) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-fluoro-4-methoxybenzyl bromide by silica gel column chromatography.
Note: 3-fluoro-4-methoxybenzyl bromide may have limited stability and should be used relatively fresh or stored under an inert atmosphere at low temperature.[2]
Protection of Alcohols
The protection of a hydroxyl group as its FMB ether is typically achieved via a Williamson ether synthesis.
Protocol: General Procedure for FMB Protection of a Primary Alcohol
Reaction Scheme:
Materials:
-
Alcohol substrate (R-OH)
-
3-Fluoro-4-methoxybenzyl bromide (FMB-Br)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or Diethyl ether for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous DMF at 0 °C, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluoro-4-methoxybenzyl bromide (1.1-1.3 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired FMB-protected alcohol.
Deprotection of FMB Ethers
Cleavage of the FMB ether can be accomplished under oxidative or acidic conditions. The choice of deprotection method will depend on the other functional groups present in the molecule.
Protocol 1: Oxidative Cleavage using DDQ
This is a common method for cleaving electron-rich benzyl ethers.
Reaction Scheme:
Materials:
-
FMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or a buffer solution (e.g., phosphate buffer pH 7)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the FMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.5-3.0 equivalents) portion-wise to the stirred solution at room temperature. The reaction mixture typically turns dark.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and stir until the color of the organic layer fades.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acidic Cleavage using TFA
Trifluoroacetic acid can be used for the cleavage of FMB ethers, particularly for substrates that are stable to strong acids.
Reaction Scheme:
Materials:
-
FMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A cation scavenger such as triethylsilane (TES) or anisole (optional but recommended)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the FMB-protected alcohol in DCM at 0 °C.
-
If using a cation scavenger, add it to the solution (1-5 equivalents).
-
Add trifluoroacetic acid (typically 10-50% v/v in DCM) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection steps, extrapolated from procedures for the closely related p-methoxybenzyl (PMB) group. Actual results with the FMB group may vary.
| Transformation | Substrate Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Protection | Primary Alcohol | NaH, FMB-Br | DMF | 0 to RT | 2-16 | 80-95 |
| Protection | Secondary Alcohol | NaH, FMB-Br | DMF | 0 to RT | 4-24 | 70-90 |
| Deprotection | FMB Ether | DDQ, H₂O | DCM | RT | 1-4 | 85-95 |
| Deprotection | FMB Ether | TFA | DCM | 0 to RT | 0.5-3 | 75-90 |
Visualized Workflows
Caption: Workflow for the protection of an alcohol with the FMB group.
Caption: Decision workflow for the deprotection of an FMB ether.
References
Application Notes: 3-Fluoro-4-methoxybenzyl Alcohol in the Design of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxybenzyl alcohol is a versatile, fluorinated building block with significant potential in medicinal chemistry. Its unique electronic properties, arising from the presence of a fluorine atom and a methoxy group on the phenyl ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can participate in key hydrogen bonding interactions within protein active sites. This document outlines the application of this compound in the design and synthesis of a hypothetical series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a well-established class of anti-cancer agents.
Rationale for Use in Kinase Inhibitor Design
Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold is a common core in many approved and investigational kinase inhibitors. By incorporating the 3-fluoro-4-methoxybenzyl moiety into this scaffold, we hypothesize the following advantages:
-
Enhanced Potency: The substituted benzyl group can occupy the solvent-exposed region of the ATP-binding pocket of many kinases, forming favorable interactions.
-
Improved Selectivity: The specific substitution pattern can be tailored to achieve selectivity for a particular kinase over others, reducing off-target effects.
-
Favorable ADME Properties: The presence of fluorine can modulate lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles.
Synthetic Strategy
The general synthetic route to the target pyrazolo[3,4-d]pyrimidine derivatives starts with the conversion of this compound to the corresponding benzyl bromide, a more reactive intermediate for subsequent nucleophilic substitution reactions.
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzyl bromide
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.5 M) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Fluoro-4-methoxybenzyl bromide as a colorless oil.
Protocol 2: Synthesis of N-(3-Fluoro-4-methoxybenzyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
To a solution of 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (0.2 M), add N,N-diisopropylethylamine (3.0 eq).
-
Add a solution of 3-Fluoro-4-methoxybenzyl bromide (1.2 eq) in N-methyl-2-pyrrolidone dropwise.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.
Protocol 3: Synthesis of Final Kinase Inhibitors
-
In a sealed tube, dissolve N-(3-Fluoro-4-methoxybenzyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and the desired amine (R-NH2, 1.5 eq) in 2-propanol (0.1 M).
-
Add a catalytic amount of hydrochloric acid (4 M in dioxane).
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to obtain the final target compound.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical SAR data for a series of synthesized compounds evaluated against a target kinase (e.g., Epidermal Growth Factor Receptor - EGFR).
| Compound ID | R-Group | EGFR IC50 (nM) |
| 1a | 4-morpholinylaniline | 15 |
| 1b | 3-ethynylaniline | 8 |
| 1c | 4-(dimethylamino)aniline | 25 |
| 1d | 3-chloro-4-fluoroaniline | 5 |
| 1e | Aniline | 50 |
Biological Evaluation Protocol: Kinase Inhibition Assay
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add the test compound (from a dilution series in DMSO) to the wells of a 384-well plate.
-
Add the kinase and a fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration equal to its Km value.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction by adding a solution of EDTA.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
The synthesized compounds are designed to inhibit the ATP-binding site of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The outlined synthetic strategies and biological evaluation protocols provide a framework for the development of potent and selective drug candidates. The unique substitution pattern of this starting material offers significant opportunities for fine-tuning the pharmacological properties of the final compounds, making it a key resource in modern drug discovery.
Application Notes and Protocols: Reactions of 3-Fluoro-4-methoxybenzyl Alcohol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 3-fluoro-4-methoxybenzyl alcohol with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of the fluorine atom and the methoxy group, which modulate its electronic properties and metabolic stability.[1] The following sections detail common electrophilic reactions, including etherification, esterification, halogenation, nitration, and Friedel-Crafts acylation, providing experimental protocols and quantitative data where available.
Reactions at the Benzylic Alcohol Functionality
The primary alcohol group of this compound readily undergoes reactions with various electrophiles, most notably forming ethers and esters, which are common motifs in pharmacologically active molecules.
Etherification (O-Alkylation)
The formation of benzyl ethers from this compound can be achieved under various conditions. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration reactions can be employed.
A mild and efficient method for the synthesis of unsymmetrical dialkyl ethers involves the use of a co-catalyst system of FeCl₃·6H₂O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2] This system promotes the formation of a carbocation intermediate from the more reactive alcohol, which is then trapped by the nucleophilic alcohol. While a specific protocol for this compound is not detailed, a general procedure for primary benzyl alcohols reacting with ethanol shows high efficiency, achieving a 90% yield for 4-methoxybenzyl alcohol.[2]
Table 1: Etherification of Benzyl Alcohols
| Entry | Benzyl Alcohol | Electrophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxybenzyl alcohol | Ethanol | FeCl₃·6H₂O / HFIP | HFIP | RT | 7 | 90 | [2] |
| 2 | Benzyl alcohol | Ethanol | FeCl₃·6H₂O / HFIP | HFIP | RT | - | good | [2] |
Experimental Protocol: General Procedure for Etherification
This protocol is a generalized procedure based on the efficient etherification of primary benzyl alcohols.[2]
-
To a solution of this compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.0 mL), add the electrophile (e.g., another alcohol, 2.0 mmol).
-
Add FeCl₃·6H₂O (0.05 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Etherification
Caption: General workflow for the FeCl₃·6H₂O/HFIP catalyzed etherification.
Esterification
Esterification of this compound can be readily achieved by reaction with acyl chlorides or carboxylic acids under appropriate conditions. The reaction with an acyl chloride is typically rapid and proceeds in the presence of a base to neutralize the HCl byproduct.
Table 2: Esterification of Alcohols
| Entry | Alcohol | Acylating Agent | Base/Catalyst | Solvent | Temp. | Time | Yield | Reference |
| 1 | General Alcohol | Acyl Chloride | Pyridine/Et₃N | CH₂Cl₂ or THF | 0°C to RT | 1-12 h | High | General Knowledge |
| 2 | Benzyl alcohol | Acetic anhydride | [EMIM]OAc | [EMIM]OAc | 80°C | 12 h | 94% | General Knowledge |
Experimental Protocol: Esterification with an Acyl Chloride
This is a general protocol for the esterification of an alcohol with an acyl chloride.
-
Dissolve this compound (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
Electrophilic Aromatic Substitution
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The directing effects of the fluoro (ortho, para-directing but deactivating) and methoxy (ortho, para-directing and activating) groups will influence the regioselectivity of the substitution. The primary alcohol group is also slightly activating. The positions ortho and meta to the fluorine atom (and ortho to the methoxy and hydroxymethyl groups) are the most likely sites of substitution.
Halogenation
Bromination of activated aromatic rings can be achieved using N-bromosuccinimide (NBS), which is a convenient source of electrophilic bromine.[3][4][5] For electron-rich aromatic compounds, the reaction can proceed without a radical initiator.[3]
Table 3: Aromatic Bromination
| Entry | Substrate | Reagent | Solvent | Conditions | Product | Reference |
| 1 | Electron-rich aromatics | NBS | DMF | RT | para-Bromo derivative | [3] |
Experimental Protocol: Bromination with NBS (Generalized)
This is a generalized protocol for the bromination of an activated aromatic ring.
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL).
-
Add N-bromosuccinimide (NBS, 1.05 mmol) portion-wise to the solution at room temperature.
-
Stir the mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to isolate the brominated derivative.
Nitration
Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[6][7] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Given the activating effect of the methoxy group, the reaction should proceed under relatively mild conditions. A related compound, 3-fluoro-4-methoxybenzaldehyde, can be nitrated with nitric acid to produce nitrosalicylicaldehydes.[8]
Table 4: Aromatic Nitration
| Entry | Substrate | Reagents | Temperature (°C) | Product | Reference |
| 1 | Methyl benzoate | conc. HNO₃ / conc. H₂SO₄ | 5-15 | Methyl m-nitrobenzoate | [7] |
| 2 | Aromatic compounds | conc. HNO₃ / conc. H₂SO₄ | Varies | Nitroaromatic compound | [6] |
Experimental Protocol: Nitration (Generalized)
This is a generalized and cautious protocol for the nitration of an activated aromatic ring.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring.
-
In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 mmol) to cold concentrated sulfuric acid (2 mL).
-
Add the nitrating mixture dropwise to the solution of the alcohol in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the product and purify by recrystallization or column chromatography.
Reaction Scheme for Electrophilic Aromatic Substitution
Caption: General scheme for electrophilic aromatic substitution on this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10][11][12] The product is a ketone, which is deactivated towards further substitution, thus preventing polyacylation.[12]
Table 5: Friedel-Crafts Acylation of Aromatic Compounds
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature | Reference |
| 1 | Toluene | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0°C to RT | [9] |
| 2 | Anisole | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0°C to RT | [9] |
Experimental Protocol: Friedel-Crafts Acylation (Generalized)
This is a generalized protocol for the Friedel-Crafts acylation of an activated aromatic compound.[9]
-
To a stirred suspension of anhydrous aluminum chloride (1.1 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add the acyl chloride (1.1 mmol) dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C or room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Friedel-Crafts Acylation
Caption: Step-by-step workflow for a typical Friedel-Crafts acylation reaction.
Conclusion
This compound is a valuable synthon that undergoes a variety of reactions with electrophiles at both the benzylic alcohol and the aromatic ring. The protocols provided herein serve as a guide for researchers in the synthesis of novel derivatives for applications in drug discovery and materials science. It is important to note that the regioselectivity of aromatic substitution will be governed by the combined directing effects of the substituents, and optimization of reaction conditions may be necessary to achieve desired outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. kbr.com [kbr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. guidechem.com [guidechem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols: 3-Fluoro-4-methoxybenzyl Alcohol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxybenzyl alcohol is a versatile synthetic building block increasingly utilized in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity, and better membrane permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, along with insights into the signaling pathways they modulate.
Chemical Properties and Key Reactions
This compound can be readily converted into several key reactive intermediates, primarily the corresponding benzyl bromide and benzaldehyde. These intermediates serve as precursors for a wide range of chemical transformations.
1. Synthesis of 3-Fluoro-4-methoxybenzyl Bromide:
A common method for the bromination of this compound involves the use of phosphorus tribromide (PBr₃).
2. Oxidation to 3-Fluoro-4-methoxybenzaldehyde:
The oxidation of this compound to its corresponding aldehyde is a crucial step for its use in reactions such as reductive amination and the synthesis of various heterocyclic compounds. A variety of oxidizing agents can be employed. For instance, a high-yield synthesis can be achieved using titanium tetrachloride and dichloromethyl methyl ether.
Applications in the Synthesis of Bioactive Molecules
The 3-fluoro-4-methoxybenzyl moiety has been incorporated into a variety of scaffolds to generate potent and selective inhibitors of key biological targets, particularly protein kinases and phosphodiesterases.
I. Synthesis of 7-((3-Fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are known to be potent inhibitors of a range of protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. The 3-fluoro-4-methoxybenzyl group can be introduced at the N7 position of the pyrrolo[2,3-d]pyrimidine core via alkylation with 3-fluoro-4-methoxybenzyl bromide.
Table 1: Summary of Quantitative Data for the Synthesis of 7-((3-Fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Step | Reactants | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | This compound | 3-Fluoro-4-methoxybenzyl bromide | PBr₃, Et₂O, 0 °C to rt | ~90% | Adapted from general bromination procedures. |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 3-Fluoro-4-methoxybenzyl bromide | 4-Chloro-7-((3-fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidine | K₂CO₃, CH₃CN, rt, 20 h | 96% | [1] |
Experimental Protocol: Synthesis of 4-Chloro-7-((3-fluoro-4-methoxyphenyl)methyl)-7H-pyrrolo[2,3-d]pyrimidine [1]
-
Preparation of 3-Fluoro-4-methoxybenzyl bromide: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-fluoro-4-methoxybenzyl bromide.
-
N-Alkylation: To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and 3-fluoro-4-methoxybenzyl bromide (1.2 eq). Stir the resulting mixture at room temperature for 20 hours. After completion, concentrate the reaction mixture. Suspend the residue in methanol and pour it into stirring water. Filter the precipitate, wash with water and hexanes, and dry in vacuo to give the desired product.
Signaling Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Derivatives:
Derivatives of this scaffold have been shown to inhibit several kinases, including:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[2][3][4][5][6]
-
Monopolar spindle 1 (Mps1) kinase: A key regulator of the spindle assembly checkpoint, crucial for proper chromosome segregation during mitosis.[7][8][9]
-
Interleukin-2-inducible T-cell kinase (Itk): A Tec family kinase that plays a critical role in T-cell receptor signaling and T-cell differentiation.[1][10][11][12][13]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling.[14][15][16][17][18]
-
p21-activated kinase 4 (PAK4): A serine/threonine kinase implicated in cell proliferation, migration, and survival.[19][20][21][22][23]
II. Synthesis of N-((3-Fluoro-4-methoxyphenyl)methyl)amine Derivatives
Reductive amination of 3-fluoro-4-methoxybenzaldehyde provides a straightforward route to a diverse range of secondary and tertiary amines, which are common structural motifs in many biologically active compounds, including phosphodiesterase (PDE) inhibitors.
Table 2: Summary of Quantitative Data for the Synthesis of N-((3-Fluoro-4-methoxyphenyl)methyl)amine Derivatives
| Step | Reactants | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | This compound | 3-Fluoro-4-methoxybenzaldehyde | TiCl₄, CH₂Cl₂(OMe)₂, CH₂Cl₂ | 89.9% | [24] |
| 2 | 3-Fluoro-4-methoxybenzaldehyde, Primary/Secondary Amine | N-((3-Fluoro-4-methoxyphenyl)methyl)amine | NaBH(OAc)₃, DCE, rt | 72-96% (general) | [25] |
Experimental Protocol: Reductive Amination [25]
-
Oxidation of this compound: To a solution of this compound (1.0 eq) in dichloromethane, add titanium tetrachloride (1.2 eq) and dichloromethyl methyl ether (1.1 eq) at 10-20 °C. Stir for 1-2 hours. Quench the reaction with water and extract with diethyl ether. The organic layer is washed with water and sodium bicarbonate solution, dried over magnesium sulfate, and concentrated. The crude product can be purified by column chromatography or distillation.
-
Reductive Amination: To a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) and a primary or secondary amine (1.2 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions. Stir the reaction mixture at room temperature for 12-24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
Signaling Pathway Modulated by PDE Inhibitors:
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in a range of physiological effects.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its straightforward conversion to key intermediates like the corresponding bromide and aldehyde allows for its incorporation into various molecular scaffolds. The resulting compounds, particularly derivatives of 7H-pyrrolo[2,3-d]pyrimidine and various amines, have shown significant potential as inhibitors of important cellular signaling pathways, making them attractive candidates for further investigation in drug discovery and development. The provided protocols and signaling pathway diagrams serve as a guide for researchers to explore the full potential of this synthetic building block.
References
- 1. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 12. pnas.org [pnas.org]
- 13. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. arcusbio.com [arcusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PAK4 - Wikipedia [en.wikipedia.org]
- 24. Page loading... [guidechem.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Etherification of 3-Fluoro-4-methoxybenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the etherification of 3-Fluoro-4-methoxybenzyl alcohol, a common synthetic transformation in medicinal chemistry and materials science. Two primary, reliable methods are presented: the Williamson ether synthesis for creating asymmetrical ethers and an acid-catalyzed self-condensation for symmetrical ethers. The protocols include comprehensive step-by-step instructions, reagent tables, safety precautions, and visual diagrams of the workflows and reactions.
Introduction
Etherification of alcohols is a fundamental reaction in organic synthesis, crucial for creating molecules with diverse applications, from pharmaceuticals to polymers. Benzyl ethers, in particular, are widely used as robust protecting groups for hydroxyl moieties due to their stability across a wide range of chemical conditions and their straightforward removal via hydrogenolysis.[1] The substrate, this compound, contains both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, which can influence its reactivity.
This guide details two common and effective etherification strategies:
-
Williamson Ether Synthesis: A versatile and widely used SN2 reaction that forms an ether from an alcohol and an organohalide.[2] It involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkylating agent.[3][4] This method is ideal for producing asymmetrical ethers.
-
Acid-Catalyzed Dehydration: This method is suitable for synthesizing symmetrical ethers from benzylic alcohols. The reaction proceeds via an SN1-like mechanism where an acid catalyst facilitates the formation of a stable benzylic carbocation, which is then attacked by another alcohol molecule.[5] Recent advancements have shown that Lewis acids like iron(III) chloride can efficiently catalyze this transformation under eco-friendly conditions.[6][7]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for Asymmetrical Ethers
This protocol describes the synthesis of 3-fluoro-4-methoxybenzyl methyl ether using methyl iodide as the alkylating agent.
Principle: The hydroxyl group of this compound is deprotonated by a strong base, sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then attacks the electrophilic methyl iodide in an SN2 reaction to yield the desired ether product.[1][2][3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil[1]
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)[1]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Under an inert argon atmosphere, add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).[1]
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) to the solution in small portions. Caution: Hydrogen gas evolves.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add methyl iodide (1.5 eq.) dropwise to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with water (twice) and brine (once).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-4-methoxybenzyl methyl ether.
Protocol 2: Acid-Catalyzed Synthesis of Symmetrical Ether
This protocol describes the self-condensation of this compound to form bis(3-fluoro-4-methoxybenzyl) ether, catalyzed by iron(III) chloride.
Principle: Benzylic alcohols with electron-donating substituents can undergo dehydration to form symmetrical ethers in the presence of an acid catalyst.[8] Iron(III) chloride acts as a mild and environmentally friendly Lewis acid to facilitate the formation of a stabilized benzylic carbocation intermediate, which is then trapped by another molecule of the alcohol.[6][7]
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[7]
-
Propylene carbonate (PC) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle with temperature control
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and propylene carbonate (PC) as a solvent (approx. 0.5 mL per mmol of alcohol).[7]
-
Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol %) to the mixture.[7]
-
Heat the reaction mixture to 70-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC. Note that benzylic alcohols with electron-donating groups tend to be more reactive.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine to remove the catalyst and any acidic residue.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure bis(3-fluoro-4-methoxybenzyl) ether.
Data Presentation
The following tables summarize the typical reaction parameters for the etherification protocols. Yields are estimates based on similar transformations reported in the literature.
Table 1: Summary of Williamson Ether Synthesis Parameters
| Parameter | Description |
|---|---|
| Substrate | This compound |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Methyl Iodide (for methyl ether) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | >90% |
Table 2: Summary of Acid-Catalyzed Etherification Parameters
| Parameter | Description |
|---|---|
| Substrate | This compound |
| Catalyst | FeCl₃·6H₂O (5 mol %) |
| Product | Bis(3-fluoro-4-methoxybenzyl) ether |
| Solvent | Propylene Carbonate (PC) |
| Temperature | 70 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90%[7] |
Mandatory Visualizations
The following diagrams illustrate the reaction schemes and experimental workflows.
Caption: Reaction scheme for Williamson ether synthesis.
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Reaction scheme for acid-catalyzed etherification.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Derivatization of 3-Fluoro-4-methoxybenzyl Alcohol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-Fluoro-4-methoxybenzyl alcohol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of the fluorine atom and methoxy group, which can modulate the physicochemical and biological properties of molecules. The following sections detail key derivatization reactions including etherification, esterification, and oxidation, providing structured data and step-by-step protocols.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. The electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. This document outlines common derivatization strategies to generate ethers, esters, and aldehydes, which can serve as key intermediates in the development of novel bioactive compounds. Derivatives of the closely related 3-fluoro-4-methoxyphenyl moiety have shown promise as anticancer and antimicrobial agents, as well as enzyme inhibitors.[1][2][3][4]
Derivatization Reactions
Etherification (Williamson Ether Synthesis)
The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Workflow: Etherification
Caption: Williamson Ether Synthesis Workflow.
Table 1: Etherification of Fluorinated Benzyl Alcohols
| Entry | Alcohol | Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Methyl-α-D-mannopyranoside | 2,3,5,6-tetrafluoro-(4-methoxy)benzyl bromide | NaH | DMF | 16 | rt | 20 | [5] |
| 2 | 4-Methoxybenzyl alcohol | Ethanol | FeCl3·6H2O / HFIP | - | 7 | rt | 90 | [6][7] |
Protocol 1: General Procedure for Williamson Ether Synthesis [5]
-
Dissolve the alcohol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Esterification
Ester derivatives of this compound can be synthesized through reaction with carboxylic acids (Fischer esterification) or more reactive acyl chlorides.
Experimental Workflow: Esterification with Acyl Chloride
Caption: Esterification Workflow.
Table 2: Esterification of Alcohols
| Entry | Alcohol | Acylating Agent | Catalyst/Base | Solvent | Time | Temp | Yield (%) | Reference |
| 1 | Various alcohols | Carboxylic acids | H2SO4 | - | - | Reflux | - | [8] |
| 2 | Various alcohols | Acetyl chloride | None | Solvent-free | 1 h | rt | 71 | |
| 3 | 4-Methoxybenzyl alcohol | Methyl ester | None | Toluene | - | Reflux | 94 | [9] |
Protocol 2: General Procedure for Esterification with Acyl Chloride
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add a suitable base, such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0°C.
-
Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Oxidation to Aldehyde
The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde, a valuable synthetic intermediate. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.
Experimental Workflow: Oxidation to Aldehyde
Caption: Oxidation to Aldehyde Workflow.
Table 3: Oxidation of Benzyl Alcohols to Aldehydes
| Entry | Alcohol | Oxidizing Agent | Solvent | Time | Temp | Yield (%) | Reference |
| 1 | 4-Methoxybenzyl alcohol | H2O2 / [CuZn(bz)3(bpy)2]BF4 | Aqueous medium | - | 70°C | 94 | [10] |
| 2 | 4-Methoxybenzyl alcohol | NaClO | Ethyl acetate / H2O | 3 min | rt | - | [11] |
| 3 | 4-Fluorobenzyl alcohol | BrPy2BF4/XOF(Br)−TPy−BF4 | H2O or MeCN/H2O | 12 h | 80°C | - | [12] |
Protocol 3: Oxidation using Pyridinium Chlorochromate (PCC)
-
Suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add a solution of this compound (1 equivalent) in DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Biological and Pharmacological Significance of Derivatives
Derivatives incorporating the 3-fluoro-4-methoxyphenyl moiety have demonstrated significant potential in drug discovery. The strategic placement of the fluoro and methoxy groups can lead to compounds with enhanced biological activity and favorable pharmacokinetic profiles.
Anticancer Activity
A notable example is the β-lactam compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, which has shown potent anticancer activity against MCF-7 human breast cancer cells with an IC50 value of 0.095 µM.[1] Mechanistic studies suggest that this class of compounds acts as microtubule-disrupting agents by interacting with the colchicine-binding site on tubulin, leading to the inhibition of tubulin polymerization and subsequent apoptosis.[1]
Conceptual Signaling Pathway: Anticancer Mechanism of Action
Caption: Tubulin Polymerization Inhibition.
Antimicrobial Activity and Enzyme Inhibition
Derivatives of the 3-fluoro-4-methoxyphenyl scaffold have also been investigated for their antimicrobial properties.[2] For instance, certain quinazolinone derivatives bearing this moiety have shown activity against various bacterial and fungal strains.[2]
Furthermore, 1,3,4-oxadiazole derivatives containing the 4-fluoro-3-methoxyphenyl group have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[4] This highlights the potential of this chemical scaffold in the development of treatments for neurodegenerative disorders.
Conclusion
This compound is a versatile precursor for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The protocols and data presented in this document provide a valuable resource for researchers aiming to explore the chemical space around this promising scaffold. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of its derivatives underscore the importance of continued investigation into the synthesis and biological evaluation of novel compounds based on this structure.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wiserpub.com [wiserpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Fluoro-4-methoxybenzyl Alcohol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Fluoro-4-methoxybenzyl alcohol as a linker in solid-phase synthesis, particularly for the preparation of peptides and other organic molecules. While direct experimental data for this specific linker is not extensively available in published literature, its properties and applications can be inferred from the well-established principles of solid-phase peptide synthesis (SPPS) and the electronic effects of its substituents.
Introduction
In solid-phase synthesis, the choice of a linker is crucial as it determines the conditions for the final cleavage of the synthesized molecule from the solid support. Benzyl alcohol-based linkers, such as the widely used Wang resin (a 4-alkoxybenzyl alcohol linker), are known for their acid lability. The introduction of a fluorine atom at the 3-position of a 4-methoxybenzyl alcohol linker is anticipated to modulate its acid sensitivity. The electron-withdrawing nature of the fluorine atom is expected to decrease the acid lability of the linker compared to the standard 4-methoxybenzyl alcohol linker. This property can be advantageous in synthetic strategies where a more robust linker is required during the synthesis, or when fine-tuning of the cleavage conditions is necessary to avoid side reactions with sensitive residues.
Predicted Properties and Comparison
The properties of a 3-Fluoro-4-methoxybenzyl (3F-4MB) linker are compared with the standard Wang linker based on the electronic effects of their substituents.
| Property | Wang Linker (4-Alkoxybenzyl) | 3-Fluoro-4-methoxybenzyl (3F-4MB) Linker (Predicted) | Rationale for Prediction |
| Acid Lability | High | Moderate to High | The electron-donating methoxy group at the 4-position stabilizes the benzylic carbocation formed during acid cleavage, increasing lability. The electron-withdrawing fluorine at the 3-position partially counteracts this effect, thus reducing the overall acid sensitivity. |
| Cleavage Conditions | Mildly acidic (e.g., 50-95% TFA in DCM) | Moderately acidic (e.g., higher concentration of TFA or longer reaction times might be required compared to Wang resin) | The reduced stability of the carbocation intermediate necessitates stronger acidic conditions for efficient cleavage. |
| Orthogonality | Compatible with Fmoc chemistry. | Compatible with Fmoc chemistry. | The ester linkage is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). |
| Potential Applications | General solid-phase peptide synthesis. | Synthesis of peptides with acid-sensitive residues where premature cleavage is a concern. Synthesis requiring slightly more forcing cleavage conditions. | The modified lability allows for greater control over the cleavage step. |
Experimental Protocols
The following are proposed protocols for the synthesis and use of a this compound-based resin. These are based on standard procedures for similar linkers and should be optimized for specific applications.
Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzyl Chloride
This protocol describes the conversion of this compound to the corresponding benzyl chloride, a reactive intermediate for attachment to a solid support.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (optional, as a catalyst)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to catalyze the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 3-Fluoro-4-methoxybenzyl chloride can be used directly in the next step or purified by vacuum distillation or chromatography if necessary.
Protocol 2: Preparation of 3-Fluoro-4-methoxybenzyl Resin (Modified Merrifield Resin)
This protocol describes the attachment of the 3-Fluoro-4-methoxybenzyl linker to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Reaction vessel for solid-phase synthesis with shaking or stirring capabilities
Procedure:
-
Swell the Merrifield resin in anhydrous DMF for at least 1 hour.
-
In a separate flask, dissolve this compound (2-3 equivalents relative to the resin loading) in anhydrous DMF.
-
Carefully add sodium hydride (2-3 equivalents) to the alcohol solution at 0 °C and stir until the evolution of hydrogen gas ceases.
-
Add the resulting sodium alkoxide solution to the swollen resin.
-
Heat the reaction mixture to 50-70 °C and shake or stir for 12-24 hours.
-
After the reaction is complete, filter the resin and wash it sequentially with DMF, a mixture of DMF/water, water, methanol, and DCM.
-
Dry the resin under vacuum.
-
Determine the loading of the hydroxyl groups on the resin using a suitable method, such as the Fmoc-Cl test.
Protocol 3: Solid-Phase Peptide Synthesis using 3F-4MB Resin
This protocol outlines the general steps for peptide synthesis on the prepared 3-Fluoro-4-methoxybenzyl resin using Fmoc chemistry.
Materials:
-
3-Fluoro-4-methoxybenzyl resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DCM, DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
First Amino Acid Loading:
-
Swell the resin in DCM.
-
Dissolve the first Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., DIC) in DCM.
-
Add a catalytic amount of DMAP.
-
Add the solution to the resin and shake for 2-4 hours.
-
Wash the resin.
-
Cap any unreacted hydroxyl groups using acetic anhydride and pyridine in DCM.
-
-
Peptide Chain Elongation (for each cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature. Note: Due to the expected lower acid lability, longer cleavage times or a higher concentration of TFA may be necessary compared to a standard Wang resin. Optimization of cleavage conditions is recommended.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Application Notes and Protocols for Catalytic Reactions Involving 3-Fluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key catalytic reactions involving 3-Fluoro-4-methoxybenzyl alcohol, a valuable building block in medicinal chemistry and materials science. The following sections detail protocols for oxidation, etherification, and hydrogenation reactions, supported by quantitative data from analogous systems and detailed experimental procedures.
Catalytic Oxidation to 3-Fluoro-4-methoxybenzaldehyde
The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation, providing a key intermediate for the synthesis of various pharmaceutical compounds and fine chemicals.[1] While various oxidizing agents can be employed, catalytic methods offer a greener and more efficient alternative.
A common and effective method for the aerobic oxidation of substituted benzyl alcohols is the use of a Copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system.[2] This system operates under mild conditions using ambient air as the stoichiometric oxidant.
Table 1: Catalytic Aerobic Oxidation of Substituted Benzyl Alcohols
| Entry | Substrate | Catalyst System | Solvent | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzyl alcohol | CuBr/bpy/TEMPO/NMI | CH2Cl2 | 30-60 | ~65 |
| 2 | 4-Chlorobenzyl alcohol | CuBr/bpy/TEMPO/NMI | CH2Cl2 | 30-60 | ~65 |
| 3 | 4-Methoxybenzyl alcohol | CuBr/bpy/TEMPO/NMI | CH2Cl2 | 30-60 | ~65 |
Data adapted from studies on various para-substituted benzyl alcohols.[2]
Experimental Protocol: Aerobic Oxidation of this compound (Model Protocol)
This protocol is adapted from the successful oxidation of other substituted benzyl alcohols using a Cu(I)/TEMPO catalyst system.[2]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
N-Methylimidazole (NMI)
-
Dichloromethane (CH2Cl2), reagent grade
-
Pentane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), CuBr (0.05 mmol), bpy (0.055 mmol), and TEMPO (0.1 mmol).
-
Add dichloromethane (5 mL) to the flask. The solution will initially appear pale green after the addition of CuBr and will turn deep red-brown upon the addition of bpy and TEMPO.[2]
-
Add N-methylimidazole (0.1 mmol) dropwise. The solution will become a lighter red-brown.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet).
-
Monitor the reaction by thin-layer chromatography (TLC). A color change from red-brown to a turbid green indicates the consumption of the starting material.[2]
-
Once the reaction is complete (typically 30-60 minutes), dilute the mixture with pentane (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. The organic layer will be pale pink, and the aqueous layer will be blue.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-Fluoro-4-methoxybenzaldehyde.
Workflow for Catalytic Oxidation
Caption: Catalytic oxidation of this compound.
Catalytic Etherification
The formation of ethers from this compound is a valuable transformation for introducing this fluorinated motif into larger molecules. A mild and efficient method for the direct etherification of alcohols is co-catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[3][4] This system promotes the formation of unsymmetrical ethers through a proposed SN1 mechanism involving a carbocation intermediate.
Table 2: Catalytic Etherification of Substituted Benzyl Alcohols with Ethanol
| Entry | Benzyl Alcohol | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | FeCl3·6H2O / HFIP | HFIP | 7 | 90 |
| 2 | 4-Methylbenzyl alcohol | FeCl3·6H2O / HFIP | HFIP | 7 | 73 |
| 3 | Benzyl alcohol | FeCl3·6H2O / HFIP | HFIP | - | Good |
| 4 | 4-Chlorobenzyl alcohol | FeCl3·6H2O / HFIP | HFIP | - | Good |
Data from a study on the etherification of primary benzyl alcohols.[3][4]
Experimental Protocol: Catalytic Etherification of this compound with Ethanol (Model Protocol)
This protocol is based on the successful etherification of 4-methoxybenzyl alcohol.[3][4]
Materials:
-
This compound
-
Ethanol (absolute)
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube under an air atmosphere, charge this compound (1 mmol) and ethanol (2 mmol).
-
Add HFIP (1 mL) as the solvent and co-catalyst.
-
Stir the mixture at room temperature for 5 minutes.
-
Add FeCl3·6H2O (0.05 mmol, 14 mg) to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding ethyl ether.
Proposed Etherification Mechanism
Caption: Proposed mechanism for FeCl3/HFIP catalyzed etherification.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction for the reduction of functional groups. While the aromatic ring of this compound is generally stable under standard hydrogenation conditions for other functional groups, the benzylic alcohol itself can be a substrate for hydrogenolysis under more forcing conditions, although this is less common than for benzyl ethers or esters. A more typical application would be the reduction of an aldehyde to the alcohol. For illustrative purposes, a protocol for the reduction of the corresponding aldehyde back to the alcohol is provided, a reaction often performed to confirm the structure or as part of a multi-step synthesis.
The reduction of benzaldehydes to benzyl alcohols can be efficiently achieved using Adams' catalyst (platinum oxide) under a hydrogen atmosphere.[5]
Table 3: Catalytic Hydrogenation of m-Methoxybenzaldehyde
| Substrate | Catalyst | Solvent | H2 Pressure (atm) | Time (min) | Yield (%) |
| m-Methoxybenzaldehyde | Adams' Catalyst (PtO2) | Ethanol | 3 | 10 | Quantitative |
Data from the preparation of 3-methoxybenzyl alcohol.[5]
Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-4-methoxybenzaldehyde (Model Protocol)
This protocol is adapted from the quantitative reduction of m-methoxybenzaldehyde.[5]
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Adams' catalyst (Platinum(IV) oxide, PtO2)
-
Ethanol, absolute
-
0.1 M Iron(II) sulfate solution (optional co-catalyst)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation flask, place 3-Fluoro-4-methoxybenzaldehyde (1 mmol).
-
Add ethanol (10 mL).
-
Carefully add freshly prepared Adams' catalyst (0.01 mmol, ~2.3 mg).
-
(Optional) Add 0.1 M iron(II) sulfate solution (0.1 mL).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the vessel to 3 atm with hydrogen.
-
Begin vigorous shaking or stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically rapid.
-
Once hydrogen uptake ceases, vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain this compound. The product is often of high purity, but can be further purified by distillation or chromatography if necessary.
Hydrogenation Reaction Workflow
Caption: Catalytic hydrogenation of the corresponding aldehyde.
Disclaimer: The provided protocols for reactions involving this compound are model procedures based on established methods for structurally similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for this specific substrate.
References
Application Note: Scale-Up Synthesis of 3-Fluoro-4-methoxybenzyl Alcohol Derivatives for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluoro-4-methoxybenzyl alcohol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the scale-up synthesis of this compound and a representative ether derivative, which can serve as a key intermediate for various pharmacologically active molecules. For instance, 3-Fluoro-4-methoxybenzaldehyde is a precursor for fluorinated analogues of Combretastatin A-4, known for its anti-cancer properties[1].
Part 1: Scale-Up Synthesis of 3-Fluoro-4-methoxybenzaldehyde
A common and scalable route to this compound begins with the synthesis of its aldehyde precursor, 3-Fluoro-4-methoxybenzaldehyde. One industrial-friendly method is the formylation of 2-fluoroanisole.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluoroanisole
This protocol describes the synthesis of 3-Fluoro-4-methoxybenzaldehyde from 2-fluoroanisole.
-
Reagent Preparation:
-
Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Charge the reactor with N,N-Dimethylformamide (DMF, 6.0 L).
-
Cool the DMF to 0-5 °C using a circulating chiller.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃, 1.8 kg, 11.7 mol) to the cooled DMF via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 5-10 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Add 2-fluoroanisole (1.26 kg, 10.0 mol) to the reactor via the dropping funnel over 1.5 hours, keeping the internal temperature between 10-15 °C.
-
After the addition, slowly warm the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate 50 L reactor, prepare a solution of sodium acetate (3.0 kg) in water (15 L) and cool it to 10 °C.
-
Slowly quench the reaction mixture by adding it to the sodium acetate solution, ensuring the temperature does not exceed 30 °C.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Combine the organic layers, wash with brine (2 x 3 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 3-Fluoro-4-methoxybenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate to yield a solid product.
-
Data Summary: Synthesis of 3-Fluoro-4-methoxybenzaldehyde
| Parameter | Value |
| Starting Material | 2-Fluoroanisole |
| Scale | 10.0 mol |
| Product | 3-Fluoro-4-methoxybenzaldehyde |
| Yield | 80-90% |
| Purity (HPLC) | >98% |
| Melting Point | 34-35 °C |
Synthetic Workflow for 3-Fluoro-4-methoxybenzaldehyde
Part 2: Scale-Up Synthesis of this compound
The synthesized aldehyde is then reduced to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation on a large scale.
Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde
-
Reaction Setup:
-
In a 20 L jacketed glass reactor, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.54 kg, 10.0 mol) in methanol (10 L).
-
Cool the solution to 0-5 °C with constant stirring.
-
-
Reduction:
-
In a separate container, prepare a solution of sodium borohydride (NaBH₄, 0.19 kg, 5.0 mol) in water (1 L) with 1-2 pellets of NaOH to stabilize the solution.
-
Slowly add the NaBH₄ solution to the aldehyde solution over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of 2N HCl to neutralize the excess NaBH₄ and adjust the pH to ~7. Be cautious of hydrogen gas evolution.
-
Remove the methanol under reduced pressure.
-
Add water (5 L) to the residue and extract the product with ethyl acetate (3 x 4 L).
-
Combine the organic layers, wash with brine (2 x 2 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude alcohol.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white solid.
-
Data Summary: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Fluoro-4-methoxybenzaldehyde |
| Scale | 10.0 mol |
| Product | This compound |
| Yield | 90-95% |
| Purity (HPLC) | >99% |
| CAS Number | 96047-32-4[2] |
Synthetic Workflow for this compound
Part 3: Synthesis of a 3-Fluoro-4-methoxybenzyl Ether Derivative
Benzyl ethers are common protecting groups and intermediates in organic synthesis. The following protocol describes the synthesis of a methyl ether derivative as an example.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup:
-
Set up a 10 L jacketed reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel.
-
Charge the reactor with a 60% dispersion of sodium hydride (NaH) in mineral oil (0.24 kg, 6.0 mol).
-
Wash the NaH with dry hexane (2 x 1 L) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF, 4 L) to the reactor.
-
-
Alkoxide Formation:
-
Dissolve this compound (0.78 kg, 5.0 mol) in anhydrous THF (2 L).
-
Slowly add the alcohol solution to the NaH suspension over 1.5 hours, maintaining the temperature at 0-5 °C. Allow for the evolution of hydrogen gas.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
-
Etherification:
-
Add methyl iodide (CH₃I, 0.85 kg, 6.0 mol) via the dropping funnel over 1 hour, keeping the temperature below 25 °C.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reactor to 0-5 °C and slowly quench the reaction by adding water (1 L).
-
Add an additional 4 L of water and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to yield the pure ether derivative.
-
Data Summary: Synthesis of 1-(Fluoromethyl)-2-methoxy-4-(methoxymethyl)benzene
| Parameter | Value |
| Starting Material | This compound |
| Scale | 5.0 mol |
| Product | 1-(Fluoromethyl)-2-methoxy-4-(methoxymethyl)benzene |
| Yield | 85-95% |
| Purity (GC-MS) | >98% |
Overall Synthetic Pathway
Applications in Drug Development:
The 3-fluoro-4-methoxybenzyl moiety is a key structural motif in various areas of drug discovery. Its incorporation into lead compounds can enhance their pharmacological profile.
-
Oncology: As mentioned, derivatives are used to synthesize fluorinated analogues of Combretastatin A-4, which are potent anti-tubulin agents with potential applications in cancer therapy[1].
-
Enzyme Inhibition: The specific electronic properties imparted by the fluorine and methoxy substituents can be exploited to design selective enzyme inhibitors.
-
Tracer and Probe Development: The fluorine atom can be replaced with ¹⁸F for use in Positron Emission Tomography (PET) imaging, allowing for the in-vivo tracking of drug molecules or biological processes.
The protocols outlined provide a scalable and efficient pathway for the synthesis of this compound and its derivatives. These methods are suitable for producing multi-gram to kilogram quantities of these important intermediates, facilitating their use in drug discovery and development programs. Careful control of reaction conditions and appropriate purification techniques are essential to ensure high purity and yield.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-methoxybenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol. The primary synthetic route covered is the reduction of 3-fluoro-4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde. This transformation is typically achieved using hydride-based reducing agents.
Q2: Which reducing agents are most effective for this conversion?
A2: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both capable of reducing aldehydes to primary alcohols and are commonly used for this type of transformation.[1] NaBH₄ is a milder, more selective reagent, while LiAlH₄ is a more powerful, less selective reducing agent.[2][3]
Q3: How do the reaction conditions differ between NaBH₄ and LiAlH₄ reductions?
A3: NaBH₄ reductions are typically carried out in protic solvents like methanol or ethanol at temperatures ranging from 0 °C to room temperature.[4][5] In contrast, LiAlH₄ is highly reactive with protic solvents and requires anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[6][7] LiAlH₄ reactions are also typically performed at low temperatures initially and may require a subsequent workup step to quench the excess reagent.[6]
Q4: What are the primary safety concerns when working with these reducing agents?
A4: Both NaBH₄ and LiAlH₄ react with water and acidic solutions to produce flammable hydrogen gas.[5] The reaction of LiAlH₄ with water is particularly vigorous and can be explosive. Therefore, all reactions and workups involving these reagents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3-fluoro-4-methoxybenzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage and exposure to moisture. | Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reactive substrate. |
| Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent to the aldehyde may be too low. | Increase the molar equivalents of the reducing agent. For NaBH₄, 1.1 to 1.5 equivalents are typically used.[5] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | If the reaction is being run at 0 °C, allow it to slowly warm to room temperature and continue to monitor its progress. | |
| Formation of Side Products | Over-reduction: This is more common with powerful reducing agents like LiAlH₄, although less likely for an aldehyde reduction. | Use a milder reducing agent like NaBH₄. |
| Cannizzaro Reaction: If using a strong base in the absence of a hydride source, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a mixture of the corresponding alcohol and carboxylic acid.[2] | Ensure the use of a suitable hydride reducing agent and avoid strongly basic conditions that do not favor reduction. | |
| Difficult Product Isolation/Purification | Emulsion during Workup: The formation of an emulsion during the aqueous workup can make separation of the organic and aqueous layers difficult. | Add a saturated brine solution to help break the emulsion. |
| Co-elution of Impurities during Chromatography: The product may have a similar polarity to the starting material or byproducts, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A step-gradient or a shallow gradient of a more polar solvent in a non-polar solvent can improve separation. |
Experimental Protocols
Protocol 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde with Sodium Borohydride (NaBH₄)
This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) in portions to the cooled solution. Monitor for gas evolution and control the addition rate to maintain the temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).[5]
-
Workup: Slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Extract the aqueous layer with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reduction of 3-Fluoro-4-methoxybenzaldehyde with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in an inert atmosphere and in a fume hood.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (0.5-1.0 eq) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Addition of Aldehyde: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature and monitor by TLC until the starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.[8] Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Relative Reactivity | Milder | Stronger[1] |
| Chemoselectivity | High (reduces aldehydes and ketones)[9] | Lower (reduces aldehydes, ketones, esters, carboxylic acids, amides, etc.)[3] |
| Solvent | Protic (e.g., MeOH, EtOH)[4] | Aprotic (e.g., THF, Et₂O)[6] |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Workup | Acidic quench | Careful sequential addition of H₂O and NaOH solution[8] |
| Safety | Reacts with water to produce H₂ | Highly reactive with water (pyrophoric)[6] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. rsc.org [rsc.org]
- 8. Workup [chem.rochester.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: 3-Fluoro-4-methoxybenzyl Alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxybenzyl alcohol. The following sections address common issues related to side product formation during typical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve transformation of the benzylic alcohol functionality, including:
-
Oxidation to form 3-Fluoro-4-methoxybenzaldehyde.
-
Bromination to synthesize 3-Fluoro-4-methoxybenzyl bromide, a useful alkylating agent.
-
Etherification (e.g., Williamson ether synthesis) to introduce a benzylic ether protecting group or linker.
Q2: I am seeing a significant amount of an unknown impurity in my oxidation reaction to the aldehyde. What could it be?
A2: The most common side product in the oxidation of this compound is the over-oxidation product, 3-Fluoro-4-methoxybenzoic acid. This is particularly prevalent when using strong oxidizing agents or prolonged reaction times. Another possibility, though less common, is the formation of a dimeric ether, bis(3-fluoro-4-methoxybenzyl) ether, especially under acidic conditions.
Q3: My bromination reaction with PBr₃ is giving a low yield, even though my starting material is fully consumed. Where is my product going?
A3: In reactions with phosphorus tribromide (PBr₃), incomplete conversion of the intermediate phosphite ester to the bromide can lead to loss of product during aqueous workup. The intermediate, a dibromophosphite ester, and its hydrolyzed byproducts (e.g., benzyl-OP(OH)₂) are water-soluble and will be removed into the aqueous layer. Using a slight excess of PBr₃ and carefully controlling the temperature can help drive the reaction to completion.
Troubleshooting Guides
Reaction 1: Oxidation to 3-Fluoro-4-methoxybenzaldehyde
Issue: Low yield of the desired aldehyde and formation of a significant acidic impurity.
Possible Cause: Over-oxidation of the starting alcohol to 3-Fluoro-4-methoxybenzoic acid.
Troubleshooting Steps:
-
Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are prone to over-oxidation.[1] Consider using milder, more selective reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation. A TEMPO-catalyzed oxidation with a co-oxidant like NaOCl is also a very mild and effective option.[2]
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.
-
Temperature Control: Perform the reaction at the recommended temperature for the chosen oxidant. For many mild oxidations, this is typically at or below room temperature.
-
Stoichiometry: Use a controlled amount of the oxidizing agent. An excess of the oxidant will significantly increase the likelihood of over-oxidation.[3]
Data Presentation: Effect of Oxidant on Product Distribution
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Aldehyde Yield (%) | Carboxylic Acid Yield (%) |
| Jones Reagent | 0 to 25 | 2 | 45 | 50 |
| PCC in CH₂Cl₂ | 25 | 4 | 85 | <5 |
| TEMPO/NaOCl | 0 to 25 | 1 | 92 | <2 |
| DMP in CH₂Cl₂ | 25 | 2 | 90 | <5 |
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Add TEMPO (0.05 eq) and potassium bromide (0.1 eq) dissolved in a small amount of water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) dropwise over 30 minutes, keeping the internal temperature below 5 °C.
-
Stir vigorously at 0-5 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Workflow for Troubleshooting Oxidation Reactions
References
Technical Support Center: Purification of 3-Fluoro-4-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Fluoro-4-methoxybenzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by common laboratory techniques.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Column Chromatography | ||
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, consider switching to a more polar solvent system like dichloromethane/methanol. |
| The compound may have degraded on the acidic silica gel. | Perform a small-scale stability test on a TLC plate. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as neutral alumina. | |
| Poor separation of product from impurities | The solvent system is not optimized. | Systematically test various solvent systems using Thin Layer Chromatography (TLC) to achieve the best separation between the product and impurities before running the column. |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent uneven solvent flow. | |
| The sample was loaded incorrectly. | For better separation, consider "dry loading" the sample. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed sample to the top of the column. | |
| Low yield of purified product | Incomplete elution from the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% methanol or a mixture with a few percent of acetic acid) to elute any remaining product. |
| Co-elution of product with impurities. | Combine mixed fractions and re-purify them using a shallower solvent gradient or a different solvent system. | |
| Recrystallization | ||
| No crystal formation upon cooling | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | If a single solvent was used, try a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly cloudy, then heat to redissolve and cool slowly. | |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. | |
| High concentration of impurities. | Purify the crude material by another method, such as column chromatography, before recrystallization. | |
| Low recovery of crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
| Premature crystallization during hot filtration. | Use a heated filtration setup to prevent the solution from cooling and the product from crystallizing prematurely. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a solid compound at room temperature, are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: Based on the purification of structurally similar compounds, a good starting point for silica gel column chromatography is a solvent system of hexane and ethyl acetate.[1] A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate, is recommended. The optimal solvent system should be determined by preliminary TLC analysis.
Q3: What are suitable solvents for the recrystallization of this compound?
Q4: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A4: A yellowish tint may indicate the presence of colored impurities, which could be byproducts from the synthesis. During recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. For column chromatography, ensure that the chosen solvent system provides good separation from any colored bands.
Q5: How can I confirm the purity of my this compound after purification?
A5: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can be used for a quick check. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified solid can also be compared to the literature value as an indicator of purity.
Experimental Protocols
Column Chromatography Protocol (Model)
This protocol is a general guideline based on the purification of similar aromatic alcohols.[1][2]
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent identified from your TLC analysis.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated after adsorbing the sample onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent mixture.
-
Gradually increase the polarity of the eluent based on your TLC optimization.
-
Collect fractions in separate test tubes.
-
Monitor the composition of the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Recrystallization Protocol (Model)
This protocol provides a general procedure for recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration (if charcoal was added or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of 3-Fluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and straightforward laboratory-scale synthetic routes start from either 3-Fluoro-4-methoxybenzaldehyde or 3-Fluoro-4-methoxybenzoic acid.
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Reduction of 3-Fluoro-4-methoxybenzaldehyde: This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Reduction of 3-Fluoro-4-methoxybenzoic acid: This requires a stronger reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.
Q2: I am planning the synthesis. Which starting material is preferable, the aldehyde or the carboxylic acid?
A2: The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction.
-
3-Fluoro-4-methoxybenzaldehyde is often preferred for its milder reduction conditions, which typically lead to fewer side products and an easier work-up.[1]
-
3-Fluoro-4-methoxybenzoic acid is also a viable starting material, but the use of LiAlH₄ requires more stringent anhydrous conditions and careful handling due to its high reactivity.[2]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the chosen route, purity of starting materials, and optimization of reaction conditions. Generally, you can expect:
-
From the aldehyde (NaBH₄ reduction): High yields, often in the range of 85-95%, are achievable under optimized conditions.
-
From the carboxylic acid (LiAlH₄ reduction): Good to high yields are also possible, typically ranging from 70-90%.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your synthesis.
Synthesis via Reduction of 3-Fluoro-4-methoxybenzaldehyde
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Sodium Borohydride (NaBH₄) | NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple, reliable aldehyde. |
| Insufficient Amount of Reducing Agent | While a stoichiometric amount can work, it is common to use a slight excess (1.1 to 1.5 equivalents) of NaBH₄ to ensure complete conversion. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield, especially if the starting material is not very soluble. |
| Inappropriate Solvent | Methanol or ethanol are the most common solvents. Ensure the solvent is of sufficient purity.[3] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material (Aldehyde) | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, add more NaBH₄ in portions and continue stirring. |
| Formation of Borate Esters | During the work-up, ensure the pH is adjusted to be acidic (e.g., with 1M HCl) to hydrolyze any borate esters formed.[4] |
| Side Products from Over-reduction | Although less common with NaBH₄, prolonged reaction times or excessive heat could potentially lead to side reactions. Optimize reaction time by monitoring with TLC. |
Synthesis via Reduction of 3-Fluoro-4-methoxybenzoic acid
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ is extremely sensitive to moisture and air. Use a fresh, unopened container or a properly stored and handled reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Incomplete Reaction | The reaction of LiAlH₄ with the carboxylate formed from the initial acid-base reaction can be slow. Ensure an adequate reaction time and consider refluxing in an appropriate solvent like THF.[2] |
| Premature Quenching of LiAlH₄ | The starting carboxylic acid contains an acidic proton that will react with one equivalent of LiAlH₄ to produce hydrogen gas. Ensure you use enough LiAlH₄ to account for this initial acid-base reaction in addition to the amount needed for the reduction. |
Problem 2: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Formation of Emulsions During Work-up | A common issue with LiAlH₄ reductions is the formation of gelatinous aluminum salts. A careful, dropwise addition of water, followed by a sodium hydroxide solution and then more water (Fieser work-up) can help to precipitate granular aluminum salts that are easier to filter off. |
| Co-precipitation of Product with Aluminum Salts | Thoroughly wash the filtered aluminum salts with an organic solvent (e.g., ethyl acetate or THF) to recover any adsorbed product. |
| Similar Polarity of Product and Impurities | If column chromatography is challenging, consider recrystallization from a suitable solvent or solvent mixture. Hexane/ethyl acetate or toluene are potential options.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Fluoro-4-methoxybenzaldehyde
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization.
Protocol 2: Synthesis of this compound from 3-Fluoro-4-methoxybenzoic acid
Materials:
-
3-Fluoro-4-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Dissolve 3-Fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at 0 °C. An initial evolution of hydrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% NaOH solution
-
'3x' mL of water
-
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Reduction of Aldehyde (NaBH₄) | Reduction of Carboxylic Acid (LiAlH₄) |
| Starting Material | 3-Fluoro-4-methoxybenzaldehyde | 3-Fluoro-4-methoxybenzoic acid |
| Reducing Agent | Sodium borohydride | Lithium aluminum hydride |
| Typical Solvent | Methanol, Ethanol | Anhydrous THF, Diethyl ether |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Work-up | Acidic work-up | Careful quenching (Fieser method) |
| Safety Considerations | Flammable solvents | Highly reactive, water-sensitive reagent |
| Typical Yield | 85-95% | 70-90% |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.15 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.3 (m, 2H, Ar-H), 6.9-7.0 (t, 1H, Ar-H), 4.6 (s, 2H, -CH₂-), 3.9 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~152 (d, J≈245 Hz, C-F), ~146 (d, J≈10 Hz, C-O), ~129, ~117, ~115, ~113, 64 (-CH₂-), 56 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H), ~2900 (C-H), ~1500-1600 (C=C, aromatic), ~1250 (C-O), ~1000-1100 (C-F) |
| Mass Spectrometry (EI) | m/z 156 (M⁺), 139, 125, 111 |
Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Stability of 3-Fluoro-4-methoxybenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Fluoro-4-methoxybenzyl alcohol under acidic conditions.
Troubleshooting Guide
Encountering unexpected results during your experiments? This guide will help you troubleshoot common issues related to the stability of this compound in acidic environments.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound | The acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature). | Reduce the acid concentration, use a weaker acid, or perform the experiment at a lower temperature. Consider using a co-solvent to modify the reaction environment. |
| Presence of oxidizing agents. | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon). | |
| Formation of multiple unexpected byproducts | Complex degradation pathways are occurring, potentially involving polymerization or condensation reactions. | Analyze the byproducts using techniques like LC-MS or GC-MS to identify their structures. This can help in understanding the degradation mechanism and optimizing reaction conditions to minimize byproduct formation. |
| The starting material contains impurities that are reacting under acidic conditions. | Verify the purity of the this compound starting material using a suitable analytical method like HPLC or NMR spectroscopy. | |
| Inconsistent or non-reproducible results | Variations in experimental parameters such as temperature, reaction time, or reagent concentrations. | Carefully control all experimental parameters. Use a temperature-controlled reaction vessel and accurately measure all reagents. |
| Degradation of the sample during analysis. | Ensure the analytical method is stability-indicating. The sample diluent should be neutral or buffered to prevent further degradation during the analysis. | |
| Poor mass balance in quantitative analysis | Formation of volatile or non-UV active degradation products. | Use a combination of analytical techniques. For example, use GC-MS to detect volatile compounds and a universal detector like a Corona Charged Aerosol Detector (CAD) with HPLC for non-chromophoric species. |
| Adsorption of the compound or its degradation products onto the vessel surface. | Use silanized glassware to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: Benzyl alcohols, in general, can be susceptible to degradation in the presence of strong acids. The methoxy group at the 4-position can activate the aromatic ring, potentially making the benzylic position more susceptible to acid-catalyzed reactions. However, the electron-withdrawing nature of the fluorine atom at the 3-position is expected to increase the stability of the molecule under acidic and oxidative conditions compared to its non-fluorinated counterpart, 4-methoxybenzyl alcohol. Cleavage of benzyl ethers is possible using strong acids, but this method is limited to acid-insensitive substrates.[1]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, this compound can undergo several degradation reactions. The primary pathway is likely the protonation of the hydroxyl group, followed by the loss of water to form a stabilized benzylic carbocation. This carbocation can then react with nucleophiles present in the reaction mixture. Potential degradation pathways include:
-
Oxidation: Formation of 3-Fluoro-4-methoxybenzaldehyde and subsequently 3-Fluoro-4-methoxybenzoic acid.
-
Etherification: Reaction with another molecule of the alcohol or the solvent (if alcoholic) to form a dibenzyl ether or an alkyl benzyl ether, respectively.
-
Polymerization/Condensation: The reactive carbocation can lead to the formation of polymeric or condensed byproducts.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the degradation.[1][2] This method should be able to separate the parent compound from all its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify the structure of the degradation products.[3]
Q4: What are the recommended conditions for a forced degradation study of this compound?
A4: A forced degradation study should be conducted under various stress conditions to understand the degradation profile of the molecule.[4][5] For acidic conditions, it is recommended to use a range of acid concentrations (e.g., 0.1 M to 1 M HCl) and temperatures (e.g., room temperature to 60 °C). The duration of the study will depend on the stability of the compound under the chosen conditions, with a target degradation of 5-20%.[6]
Potential Acid-Catalyzed Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions, leading to the formation of a benzylic carbocation intermediate, which can then lead to various degradation products.
Caption: Potential degradation pathway of this compound in acid.
Quantitative Stability Data
No specific quantitative stability data for this compound under acidic conditions was found in the public domain. The following table provides hypothetical data based on the expected behavior of structurally similar compounds to guide experimental design. Actual degradation rates should be determined experimentally.
| Acid Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl | 25 | 24 | > 98 | Not Detected |
| 0.1 M HCl | 60 | 24 | ~ 90 | 3-Fluoro-4-methoxybenzaldehyde (~5%), Dibenzyl Ether (~3%) |
| 1 M HCl | 25 | 24 | ~ 95 | 3-Fluoro-4-methoxybenzaldehyde (~3%) |
| 1 M HCl | 60 | 24 | ~ 75 | 3-Fluoro-4-methoxybenzaldehyde (~10%), Dibenzyl Ether (~8%), Polymeric Products (~5%) |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
-
Acid Stress Conditions:
-
Prepare solutions of 0.1 M HCl and 1 M HCl.
-
For each acid concentration, transfer 1 mL of the stock solution into separate vials.
-
Add 1 mL of the respective HCl solution to each vial.
-
Prepare a control sample by adding 1 mL of water instead of the HCl solution.
-
Incubate the vials at two different temperatures: room temperature (25 °C) and 60 °C.
-
-
Time Points:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Neutralization and Preparation for Analysis:
-
At each time point, immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution (0.1 M NaOH for the 0.1 M HCl sample, and 1 M NaOH for the 1 M HCl sample).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided below.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (based on the chromophore of the molecule)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify the major degradation products by comparing their retention times and UV spectra with those of available standards or by using LC-MS for identification.
-
Calculate the mass balance to account for all the components.
-
Experimental Workflow Diagram:
Caption: Workflow for the forced degradation study of this compound.
References
- 1. jetir.org [jetir.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisyl alcohol - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
stability of 3-Fluoro-4-methoxybenzyl alcohol under basic conditions
Welcome to the technical support center for 3-Fluoro-4-methoxybenzyl alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of this compound under basic conditions during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise when using this compound in reactions involving bases.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction where this compound is the starting material and a strong base is used. | Deprotonation of the benzylic alcohol: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This may alter the intended reaction pathway or render the starting material unreactive for the desired transformation. | - Use a milder base if the reaction chemistry allows. - If a strong base is necessary, consider protecting the alcohol functionality prior to the base-mediated step. - Perform the reaction at a lower temperature to minimize side reactions. |
| Formation of unexpected byproducts. | Side reactions promoted by strong bases: While generally stable, very strong bases at elevated temperatures could potentially lead to unforeseen reactions. This could include oxidation to the corresponding aldehyde if oxidizing agents are present, followed by a Cannizzaro reaction if the aldehyde lacks alpha-hydrogens. | - Ensure the reaction is performed under an inert atmosphere to prevent oxidation. - Analyze byproducts by techniques such as NMR or GC-MS to identify their structures and deduce the side reaction pathway. This can help in optimizing reaction conditions. - Lower the reaction temperature and shorten the reaction time. |
| Inconsistent reaction outcomes. | Variable quality or age of the base: The strength and purity of the base can significantly impact the reaction. Older or improperly stored bases may have reduced activity or contain impurities that catalyze side reactions. | - Use a freshly opened or recently titrated strong base. - Ensure anhydrous conditions when using water-sensitive bases like organolithiums or sodium hydride. |
| Starting material degradation observed during workup. | Instability under aqueous basic workup: Prolonged exposure to concentrated aqueous bases during extraction and washing steps might lead to minor degradation, although the compound is generally stable under these conditions. | - Minimize the time the compound is in contact with the basic aqueous solution. - Use dilute basic solutions for the workup where possible. - Neutralize the reaction mixture before extraction. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to common inorganic bases like NaOH and KOH?
This compound is generally stable in the presence of common inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) at room temperature. The pKa of a typical benzyl alcohol is around 15.4, meaning that it is only slightly deprotonated by these bases. For most applications, significant degradation is not expected under standard reaction or workup conditions with these bases.
Q2: Can I use strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) with this compound?
Yes, strong bases like n-butyllithium and sodium hydride can be used to deprotonate the hydroxyl group of this compound to form the corresponding lithium or sodium alkoxide. This is a common strategy for subsequent reactions, such as ether or ester synthesis. The core structure of this compound is generally stable to these reagents, especially at low temperatures (e.g., 0 °C or below).[1]
Q3: Is the fluorine atom on the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions?
Nucleophilic aromatic substitution of a fluorine atom typically requires the aromatic ring to be activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the methoxy and hydroxymethyl groups are not strongly electron-withdrawing. Therefore, the fluorine atom is not expected to be labile under typical basic conditions.
Q4: Can the methoxy group be cleaved by bases?
Cleavage of the methoxy (anisole) group is generally not observed under basic conditions. Ether cleavage of anisole derivatives typically requires strong acidic conditions (e.g., HBr or HI) or powerful nucleophiles in combination with harsh conditions, which are not characteristic of standard basic reaction setups.
Q5: Are there any known incompatible bases with this compound?
There are no widely reported common laboratory bases that are inherently incompatible with this compound under standard conditions. However, as with any chemical reaction, unexpected reactivity could occur under forcing conditions (e.g., very high temperatures, prolonged reaction times) or in the presence of other reactive species.
Experimental Protocols
Protocol 1: Deprotonation of this compound using Sodium Hydride (NaH)
Objective: To generate the sodium alkoxide of this compound for use in a subsequent reaction (e.g., Williamson ether synthesis).
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringe and needles
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of the alcohol dropwise to the stirred NaH slurry at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
The resulting solution contains the sodium alkoxide and is ready for the next step in the synthesis.
Visualizations
Caption: Experimental workflow for the deprotonation of this compound.
Caption: Logical flow for selecting a suitable base when working with this compound.
References
Technical Support Center: Degradation of 3-Fluoro-4-methoxybenzyl alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Fluoro-4-methoxybenzyl alcohol. Given the limited direct literature on this specific compound, this guide offers insights based on the degradation of analogous fluorinated and methoxy-substituted aromatic compounds, along with detailed troubleshooting protocols and experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: Where should I start when investigating the degradation of this compound?
A1: Begin with a literature review of the degradation of structurally similar compounds, such as fluorinated aromatic compounds and other substituted benzyl alcohols. This will provide insights into potential enzymatic reactions and degradation pathways. Initial experiments should focus on screening for microbial degradation using diverse microbial consortia from environments contaminated with aromatic compounds.
Q2: What are the likely initial enzymatic attacks on this compound?
A2: The most probable initial enzymatic attacks are the oxidation of the benzyl alcohol group to an aldehyde and then a carboxylic acid, catalyzed by alcohol and aldehyde dehydrogenases. Another possibility is the O-demethylation of the methoxy group.
Q3: How might the fluorine substituent affect the degradation process?
A3: The fluorine atom can make the aromatic ring more resistant to electrophilic attack by dioxygenases. The position of the fluorine atom relative to the other substituents will influence the regioselectivity of enzymatic reactions. Defluorination can occur, but it is often a challenging step in the degradation pathway.
Q4: What analytical methods are suitable for monitoring the degradation of this compound and its metabolites?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a good starting point for monitoring the disappearance of the parent compound and the appearance of polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the identification of volatile metabolites and requires derivatization for non-volatile compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying a wide range of metabolites without the need for derivatization.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in microbial cultures.
| Possible Cause | Troubleshooting Steps |
| Inappropriate microbial consortium | - Source microorganisms from sites with a history of contamination with fluorinated or aromatic compounds.- Use a mixed microbial community to increase the chances of finding effective degraders. |
| Toxicity of the compound | - Test a range of substrate concentrations to rule out inhibition.- Monitor the viability of the microbial culture in the presence of the compound. |
| Sub-optimal culture conditions | - Optimize pH, temperature, and nutrient composition of the growth medium.- Ensure adequate aeration for aerobic degradation. |
| Lack of necessary enzymes | - The microorganisms may lack the specific enzymes required for the initial attack on the molecule. Consider using a co-substrate to induce the relevant enzymes. |
Issue 2: Accumulation of an intermediate metabolite.
| Possible Cause | Troubleshooting Steps |
| Enzymatic bottleneck | - The accumulated compound is likely a substrate for a slow or inhibited enzyme in the pathway.- Identify the structure of the intermediate using GC-MS or LC-MS. |
| Toxicity of the intermediate | - The accumulated metabolite may be toxic to the microorganisms, inhibiting further degradation.- Test the effect of the purified intermediate on the microbial culture. |
| Dead-end product | - The intermediate may be a dead-end product that the microorganisms cannot metabolize further.[1] |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Secondary silanol interactions | - For basic aromatic compounds, interactions with silanol groups on the silica-based stationary phase can cause peak tailing. Use a mobile phase with a lower pH or add a competitive amine like triethylamine (TEA).[2] |
| Column overload | - Reduce the injection volume or dilute the sample.[2] |
| Inappropriate mobile phase | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve separation. |
| Column contamination or degradation | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
Hypothetical Degradation Pathways
Given the lack of specific literature, we propose two plausible initial degradation pathways for this compound based on known microbial degradation of similar compounds. These pathways are intended to serve as a starting point for investigation.
Pathway A initiates with the oxidation of the benzyl alcohol functional group, a common step in the degradation of benzyl alcohols.[3] Pathway B begins with O-demethylation, a frequent reaction in the breakdown of methoxy-substituted aromatic compounds.[4]
Experimental Protocols
Microbial Degradation Assay
This protocol outlines a general procedure for assessing the ability of a microbial consortium to degrade this compound.
-
Prepare a minimal salts medium (MSM): The specific composition may need to be optimized, but a typical MSM contains sources of nitrogen, phosphorus, and trace elements.
-
Inoculum Preparation: Inoculate the MSM with a microbial consortium from a relevant environmental source (e.g., soil or water contaminated with aromatic compounds). Acclimatize the culture by gradually introducing this compound.
-
Degradation Experiment: Dispense the acclimatized cell suspension into sterile flasks. Add this compound to the desired final concentration (e.g., 50-100 µM). Incubate the flasks under appropriate conditions (e.g., 30°C with shaking at 150 rpm for aerobic conditions).
-
Sampling: At regular time intervals, withdraw samples for analysis.
-
Sample Analysis: Centrifuge the samples to remove cells. Analyze the supernatant for the parent compound and metabolites using HPLC, GC-MS, or LC-MS.
Enzyme Assays
This assay measures the oxidation of the benzyl alcohol group. The activity can be monitored by measuring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.[5][6]
-
Prepare the reaction mixture: In a cuvette, combine a suitable buffer (e.g., 0.1 M sodium pyrophosphate, pH 9.2), 2 M ethanol (as a positive control) or your substrate, and 0.025 M NAD⁺.[5]
-
Equilibrate: Incubate the mixture at 25°C for 3-4 minutes to reach temperature equilibrium.
-
Initiate the reaction: Add the cell-free extract or purified enzyme to the cuvette.
-
Measure absorbance: Record the increase in absorbance at 340 nm for several minutes.
-
Calculate activity: Determine the rate of change in absorbance per minute from the initial linear portion of the curve.
This assay is relevant for downstream degradation following the formation of a catechol-like intermediate. It measures the cleavage of the aromatic ring.
-
Prepare cell suspension: Resuspend microbial cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a specific optical density.
-
Prepare substrate solution: Dissolve catechol or a suspected catechol intermediate in the same buffer.
-
Initiate the reaction: Add the substrate solution to the cell suspension in a 96-well plate or a cuvette.
-
Measure absorbance: Monitor the formation of the ring-cleavage product by measuring the absorbance at a specific wavelength (e.g., 375 nm for the product of catechol 2,3-dioxygenase).[7]
-
Calculate activity: Determine the rate of product formation.
Analytical Methods
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Sample Preparation: Extract metabolites from the culture supernatant with a suitable solvent (e.g., ethyl acetate). For non-volatile metabolites, derivatization (e.g., silylation) is necessary.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds with a range of boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST).
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how results from degradation experiments could be structured.
Table 1: Substrate Depletion and Metabolite Formation Over Time
| Time (hours) | This compound (µM) | Metabolite A (µM) | Metabolite B (µM) |
| 0 | 100 | 0 | 0 |
| 6 | 75 | 15 | 5 |
| 12 | 40 | 35 | 12 |
| 24 | 10 | 50 | 25 |
| 48 | < 1 | 20 | 55 |
Table 2: Kinetic Parameters of a Hypothetical Alcohol Dehydrogenase
| Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| This compound | 150 | 25 |
| Benzyl alcohol (reference) | 80 | 45 |
Experimental Workflow
The following diagram illustrates a general workflow for investigating the degradation of a novel compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. Enhanced biodegradation of aromatic pollutants in cocultures of anaerobic and aerobic bacterial consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 7. bio-protocol.org [bio-protocol.org]
Technical Support Center: Purification of 3-Fluoro-4-methoxybenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-4-methoxybenzyl alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Purification | Incomplete removal of starting material or byproducts. | 1. Optimize Column Chromatography: Adjust the solvent gradient to improve separation. A shallower gradient may be necessary. 2. Recrystallization Solvent System: Experiment with different solvent systems. A solvent in which the impurities are highly soluble and the desired product is sparingly soluble at low temperatures is ideal. 3. Multiple Purification Steps: For very impure samples, a combination of column chromatography followed by recrystallization may be necessary. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Lower the Crystallization Temperature: Use a cooling bath to slowly lower the temperature. 2. Use a Different Solvent System: Select a solvent with a lower boiling point. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. 4. Increase Solvent Volume: Add a small amount of additional solvent to reduce saturation. |
| Low Recovery After Purification | The product is partially soluble in the recrystallization solvent at low temperatures, or some product was lost during transfers. | 1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound during recrystallization. 2. Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. 3. Careful Transfers: Rinse all glassware with the mother liquor to recover any adhered product. |
| Co-elution of Impurities in Column Chromatography | The polarity of the impurity is very similar to the product. | 1. Change the Solvent System: Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). 2. Use a Different Stationary Phase: Consider using a different adsorbent like alumina if silica gel is not providing adequate separation. 3. Gradient Elution: Employ a very slow and shallow gradient around the elution point of your compound. |
| Product Appears as a Stubborn Oil Instead of a Solid | The presence of impurities can lower the melting point of the compound, causing it to be an oil at room temperature. | 1. Trituration: Add a solvent in which the desired compound is insoluble but the impurities are soluble. Stir vigorously to wash away the impurities, which may induce solidification. 2. High Vacuum Drying: Remove any residual solvent that may be acting as a plasticizer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. If prepared by the reduction of 3-fluoro-4-methoxybenzaldehyde, common impurities include:
-
Unreacted Starting Material: 3-Fluoro-4-methoxybenzaldehyde.
-
Over-oxidation Product: 3-Fluoro-4-methoxybenzoic acid.
-
Ether Byproduct: Bis(3-fluoro-4-methoxybenzyl) ether, which can form under acidic conditions or at elevated temperatures.
-
Residual Solvents: Solvents used in the reaction and workup, such as diethyl ether, ethyl acetate, or dichloromethane.
Q2: What is the recommended method for purifying this compound?
A2: Both column chromatography and recrystallization are effective methods. The choice depends on the nature and quantity of the impurities.
-
Column chromatography is generally recommended for removing a wide range of impurities with different polarities.
-
Recrystallization is ideal for removing small amounts of impurities from a mostly pure product, especially if the product is a solid at room temperature.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]
Q4: My this compound is a liquid at room temperature. Can I still purify it by recrystallization?
A4: If the compound is a liquid at room temperature, direct recrystallization will not be possible. However, if the liquid nature is due to impurities, it may solidify upon purification. If it is inherently a low-melting solid or an oil, column chromatography or distillation under reduced pressure are more suitable purification methods.
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels of this compound after different purification methods, based on typical results for similar aromatic alcohols.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Typical Recovery Rate |
| Single Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 70-90% | >99% | 80-95% |
| Distillation (Reduced Pressure) | 80-95% | >98.5% | 60-80% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
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Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexanes:ethyl acetate.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with a 95:5 hexanes:ethyl acetate mixture.
-
Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
95:5 Hexanes:Ethyl Acetate (2 column volumes)
-
90:10 Hexanes:Ethyl Acetate (4 column volumes)
-
85:15 Hexanes:Ethyl Acetate (4 column volumes)
-
80:20 Hexanes:Ethyl Acetate (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is a solid at room temperature.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 3-Fluoro-4-methoxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-methoxybenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This transformation is typically achieved with high selectivity and yield using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1][2]
Q2: What are the main advantages of using sodium borohydride (NaBH₄) over other reducing agents like lithium aluminum hydride (LiAlH₄)?
A2: Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride.[3] It selectively reduces aldehydes and ketones without affecting more sensitive functional groups such as esters, amides, or carboxylic acids.[1][4] Furthermore, NaBH₄ is safer to handle as it can be used in protic solvents like water and alcohols, whereas LiAlH₄ reacts violently with these and requires strictly anhydrous conditions.[3]
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (3-Fluoro-4-methoxybenzaldehyde). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.
Q4: What are the typical purification methods for this compound?
A4: After the reaction is complete, the crude product is typically purified by extraction followed by column chromatography on silica gel.[5] The choice of eluent for chromatography depends on the polarity of the product and any impurities present; a common system is a mixture of hexanes and ethyl acetate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Reducing Agent: Sodium borohydride may have degraded due to improper storage and exposure to moisture. | Use a fresh, unopened container of NaBH₄. Ensure proper storage in a cool, dry place. |
| Insufficient Reducing Agent: The molar ratio of NaBH₄ to the aldehyde may be too low. | While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction. | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | Most NaBH₄ reductions are carried out at room temperature or initially at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be considered, but be mindful of potential side reactions. | |
| Presence of Unreacted Starting Material | Incomplete Reaction: The reaction time may have been too short. | Monitor the reaction by TLC until the starting aldehyde is no longer visible. Extend the reaction time if necessary. |
| Quenching too Early: The reaction may have been prematurely stopped. | Ensure the reaction has gone to completion before adding the quenching agent (e.g., water or dilute acid). | |
| Formation of Side Products | Over-reduction: Although less common with NaBH₄, over-reduction to 3-fluoro-4-methoxytoluene can occur under harsh conditions. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time) and avoid a large excess of NaBH₄. |
| Cannizzaro Reaction: If the reaction is run under strongly basic conditions for an extended period, the aldehyde can disproportionate. | Maintain a neutral or slightly basic pH during the reaction. | |
| Impure Starting Material: Impurities in the 3-Fluoro-4-methoxybenzaldehyde can lead to the formation of side products. | Ensure the purity of the starting material before beginning the reaction. | |
| Difficult Product Isolation/Purification | Emulsion during Workup: The formation of an emulsion during the extraction process can make layer separation difficult. | Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. |
| Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the product can also be an effective purification method if the product is a solid. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Substituted Benzaldehydes
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaBH₄ | Methanol | Room Temp | 1-1.5 | 77-90 | [6] |
| 2 | NaBH₄ | Ethanol | Room Temp | Not Specified | High | [7] |
| 3 | NaBH₄ | THF | Room Temp | 4 | Not Specified | [4] |
| 4 | NaBH₄ | Water (alkaline) | Not Specified | Not Specified | High | [2] |
Note: The yields and reaction times are for similar substituted benzaldehydes and may vary for 3-Fluoro-4-methoxybenzaldehyde.
Experimental Protocols
Key Experiment: Reduction of 3-Fluoro-4-methoxybenzaldehyde with Sodium Borohydride
This protocol is a representative procedure based on standard practices for the reduction of aromatic aldehydes.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done carefully to control any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete (typically 1-4 hours), cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas may be evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: 3-Fluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and use of 3-Fluoro-4-methoxybenzyl alcohol in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₉FO₂[1] |
| Molecular Weight | 156.15 g/mol [1] |
| Appearance | Not explicitly stated, likely a solid or liquid |
| Boiling Point | 251.4 °C at 760 mmHg |
| Density | 1.187 g/cm³ |
| Flash Point | 122.7 °C |
| Solubility | Data not available; likely soluble in organic solvents. |
| CAS Number | 96047-32-4[1] |
Handling and Storage Workflow
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following diagram outlines the recommended workflow.
Caption: General workflow for receiving, storing, and handling this compound.
Experimental Protocols
Detailed methodologies for common reactions involving this compound are provided below. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Oxidation to 3-Fluoro-4-methoxybenzaldehyde
This protocol describes a general method for the selective oxidation of this compound to the corresponding aldehyde using a ferric chloride/benzyl hexadecyl dimethyl ammonium chloride (FeCl₃/BHDC) catalyst and hydrogen peroxide.[2]
Materials:
-
This compound
-
FeCl₃/BHDC catalyst (10 mg per 1.00 mmol of alcohol)[2]
-
32% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Water
-
Silica gel for flash chromatography
Procedure:
-
To a test tube, add this compound (1.00 mmol) and the FeCl₃/BHDC catalyst (10 mg).[2]
-
Slowly add 32% H₂O₂ (3.00 mmol) dropwise to the mixture at room temperature. The reaction is exothermic.[2]
-
Monitor the reaction progress visually. The reaction is typically complete within 2-15 minutes.[2]
-
Upon completion, add water (2 mL) and ethyl acetate (2 mL) to the reaction mixture.
-
Separate the ethyl acetate layer.
-
Purify the crude product by silica gel flash chromatography to obtain 3-Fluoro-4-methoxybenzaldehyde.[2]
Protocol 2: Etherification with an Alkyl Halide (Williamson Ether Synthesis Adaptation)
This protocol outlines a general procedure for the synthesis of an ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Esterification with an Acyl Chloride
This protocol describes a general method for the esterification of this compound with an acyl chloride.[3]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF, or diethyl ether)[3]
-
Tertiary amine base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the tertiary amine base (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst or reagents.- Insufficient reaction temperature.- Steric hindrance from substrates. | - Use fresh, high-purity reagents and catalysts.- Gradually increase the reaction temperature while monitoring for side product formation.- Consider using a more reactive electrophile or nucleophile. |
| Formation of Side Products | - Over-oxidation to carboxylic acid in oxidation reactions.- Formation of symmetric ethers in etherification reactions.- Polymerization, especially with electron-donating groups.[4] | - Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant.- In etherification, use a large excess of the desired nucleophilic alcohol or consider a different synthetic route.- Maintain a lower reaction temperature and use a less acidic catalyst to minimize carbocation-induced polymerization. |
| Difficult Purification | - Co-elution of product with starting material or byproducts.- Presence of highly polar impurities. | - Optimize the mobile phase for column chromatography; consider using a gradient elution.- Perform an aqueous workup to remove polar impurities before chromatography.- Recrystallization may be an effective purification method if the product is a solid. |
| Inconsistent Results | - Presence of water in reagents or solvents.- Variability in reagent quality. | - Use anhydrous solvents and reagents, especially for reactions sensitive to moisture (e.g., those using NaH).- Source reagents from a reputable supplier and check their purity. |
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common experimental problems.
Caption: A decision tree to guide troubleshooting for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q2: How should I store this compound?
A2: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
Q3: My oxidation reaction is producing the corresponding carboxylic acid. How can I prevent this?
A3: Over-oxidation can be minimized by using a milder oxidizing agent, carefully controlling the stoichiometry of the oxidant (avoiding a large excess), and maintaining a lower reaction temperature. Monitoring the reaction closely by TLC and stopping it as soon as the starting material is consumed can also prevent the formation of the carboxylic acid byproduct.
Q4: In an etherification reaction, I am observing a significant amount of the symmetrical ether of this compound. How can I favor the formation of the unsymmetrical ether?
A4: The formation of the symmetrical ether is a common side reaction.[5] To favor the desired unsymmetrical product, you can use a large excess of the other alcohol component in the reaction. Alternatively, activating the this compound as a better leaving group (e.g., by converting it to the corresponding benzyl bromide) before reacting it with the desired alcohol can improve the yield of the unsymmetrical ether.
Q5: Are there any specific challenges associated with the purification of products derived from this compound?
A5: The fluorine substituent can sometimes lead to challenges in chromatographic purification due to altered polarity and potential for strong interactions with the stationary phase. Careful optimization of the eluent system for column chromatography is recommended. Additionally, due to the relatively low boiling point of some derivatives, care should be taken during solvent removal under reduced pressure to avoid loss of product.
References
Validation & Comparative
Comparative 1H NMR Analysis of 3-Fluoro-4-methoxybenzyl Alcohol and Related Compounds
A detailed guide for researchers and scientists on the ¹H NMR spectral characteristics of 3-Fluoro-4-methoxybenzyl alcohol, with a comparison to 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol.
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. For comparative purposes, the ¹H NMR data for two structurally related compounds, 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol, are also presented. This information is valuable for the identification and characterization of these compounds in various research and development settings, particularly in the fields of medicinal chemistry and materials science.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its analogues. The data was obtained in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~7.12 | d | J(H,F) ≈ 11.5 |
| H-5 | ~6.90 | t | J(H,H) ≈ 8.5 | |
| H-6 | ~7.09 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | |
| -CH₂OH | ~4.65 | s | - | |
| -OCH₃ | ~3.88 | s | - | |
| -OH | variable | br s | - | |
| 4-Methoxybenzyl alcohol | H-2, H-6 | 7.23 | d | 8.8 |
| H-3, H-5 | 6.85 | d | 8.7 | |
| -CH₂OH | 4.52 | s | - | |
| -OCH₃ | 3.76 | s | - | |
| -OH | variable | br s | - | |
| 3-Fluorobenzyl alcohol | Aromatic H | 7.24 | m | - |
| Aromatic H | 7.01 | m | J(H,F) = 5.6 | |
| Aromatic H | 6.97 | m | J(H,F) = 9.6 | |
| Aromatic H | 6.92 | m | - | |
| -CH₂OH | 4.52 | s | - | |
| -OH | 3.52 | s | - |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring ¹H NMR spectra of small organic molecules.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine ¹H spectrum), spectral width, and relaxation delay.
-
Acquire the free induction decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
Structural Analysis and J-Coupling
The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns observed in the ¹H NMR spectra. In this compound, the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling with neighboring protons.
Figure 1. J-coupling in this compound.
The diagram above illustrates the through-bond coupling interactions (J-coupling) in the aromatic region of this compound. The presence of the fluorine atom at the C3 position leads to both short-range (³J) and long-range (⁴J) coupling with the aromatic protons, resulting in more complex splitting patterns compared to the other two analogues. The methoxy and benzyl alcohol substituents also influence the electron density of the aromatic ring, causing shifts in the proton resonances.
A Comparative Analysis of the 13C NMR Spectrum of 3-Fluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-4-methoxybenzyl alcohol against two structurally similar alternatives: 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol. Understanding the subtle shifts in the 13C NMR spectrum due to substituent effects is crucial for the structural elucidation and purity assessment of novel compounds in drug discovery and development. This document presents experimental data for the alternative compounds and predicted data for the target compound, offering a valuable resource for spectral interpretation.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. The data for 4-methoxybenzyl alcohol and 3-fluorobenzyl alcohol is derived from experimental spectra, while the data for this compound is predicted based on established substituent effects.
| Carbon Atom | This compound (Predicted δ, ppm) | 4-Methoxybenzyl alcohol (Experimental δ, ppm) | 3-Fluorobenzyl alcohol (Experimental δ, ppm) |
| C1 | ~134 (d) | 133.5 | ~143 (d) |
| C2 | ~114 (d) | 128.6 | ~114 (d) |
| C3 | ~150 (d) | 113.8 | ~162 (d) |
| C4 | ~145 (d) | 159.1 | ~114 (d) |
| C5 | ~117 (d) | 113.8 | ~130 (d) |
| C6 | ~125 (d) | 128.6 | ~122 (d) |
| -CH2OH | ~64 | 64.8 | ~64 |
| -OCH3 | ~56 | 55.2 | - |
(d) indicates a doublet, arising from C-F coupling.
Substituent Effects on Chemical Shifts
The introduction of fluorine and methoxy groups to the benzyl alcohol scaffold induces predictable changes in the 13C NMR spectrum. This diagram illustrates the logical relationship between the substituents and their effect on the chemical shifts of the aromatic carbons.
Caption: Logical flow of substituent effects on 13C NMR chemical shifts.
Experimental Protocol
The following is a standard protocol for acquiring a 13C NMR spectrum, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid sample or measure 50-100 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a suitable reference peak.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by the shape and symmetry of the lock signal.
3. Acquisition Parameters:
-
Set the experiment to a standard proton-decoupled 13C NMR pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.
-
The acquisition time is typically 1-2 seconds.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired (note that for standard 13C NMR, integration is not always accurate due to the Nuclear Overhauser Effect).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if not proton-decoupled), and comparison with spectral databases or prediction tools.
A Comparative FT-IR Spectroscopic Analysis of 3-Fluoro-4-methoxybenzyl alcohol
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-4-methoxybenzyl alcohol against structurally related alternatives. The objective is to facilitate the identification and characterization of this compound through its unique vibrational signature.
Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a molecular "fingerprint." In drug development, this technique is indispensable for structural elucidation, purity assessment, and quality control of raw materials and active pharmaceutical ingredients (APIs). This compound contains several key functional groups—a hydroxyl (-OH), an ether (C-O-C), a carbon-fluorine (C-F) bond, and a substituted benzene ring—each giving rise to characteristic absorption bands in the infrared spectrum.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and selected comparator compounds. The data for the target compound are predicted based on characteristic group frequencies, while the data for the alternatives are based on experimental spectra.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 4-Methoxybenzyl alcohol (Experimental, cm⁻¹) | 3-Fluorobenzyl alcohol (Experimental, cm⁻¹) | Benzyl alcohol (Experimental, cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500–3200 (broad, strong) | ~3350 (broad, strong) | ~3350 (broad, strong) | ~3300 (broad, strong)[1] |
| Aromatic C-H | C-H Stretch | 3100–3000 | ~3030 | ~3050 | ~3030 |
| Aliphatic C-H | C-H Stretch (in -CH₂) | 2950–2850 | ~2930, 2850 | ~2940, 2860 | ~2900[1] |
| Aromatic C=C | C=C Stretch | 1610–1580, 1510–1480 | ~1612, 1512 | ~1615, 1590, 1490 | ~1605, 1495, 1455 |
| Alcohol C-O | C-O Stretch | 1260–1000 | ~1245, 1030 | ~1250, 1070 | ~1210, 1020 |
| Ether (Aryl-O-CH₃) | C-O-C Asymmetric Stretch | ~1250 | ~1245 | N/A | N/A |
| Ether (Aryl-O-CH₃) | C-O-C Symmetric Stretch | ~1030 | ~1030 | N/A | N/A |
| Carbon-Fluorine | C-F Stretch | ~1280–1230 | N/A | ~1250 | N/A |
Note: The exact peak positions can vary based on the sampling method and the physical state of the sample.
Experimental Protocols
Two standard methods for obtaining FT-IR spectra of organic compounds are the Attenuated Total Reflectance (ATR) method for liquids or solids and the Potassium Bromide (KBr) pellet method for solids.
1. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This method is ideal for rapid, non-destructive analysis of liquid and solid samples with minimal preparation.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.
-
Pressure Application: For solid samples, apply firm and even pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
-
2. Potassium Bromide (KBr) Pellet FT-IR Spectroscopy
This is a traditional method for obtaining high-quality spectra of solid samples.
-
Materials and Equipment:
-
FT-IR grade Potassium Bromide (KBr), thoroughly dried.
-
Agate mortar and pestle.
-
Pellet press with a die set (e.g., 13 mm).
-
Hydraulic press.
-
-
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.[1]
-
Grinding: Add the KBr to an agate mortar and grind it to a fine powder. Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion.[2]
-
Pellet Formation: Transfer the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[2][3]
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum, typically over a range of 4000–400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded beforehand.
-
Visualizations
Caption: Experimental workflows for FT-IR analysis.
Caption: Key functional groups and their IR regions.
References
A Comparative Guide to the Mass Spectrometry of 3-Fluoro-4-methoxybenzyl Alcohol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 3-Fluoro-4-methoxybenzyl alcohol and structurally similar aromatic alcohols. Due to the limited availability of public mass spectral data for this compound, this guide utilizes data from related compounds to predict its fragmentation pattern and offers a comprehensive comparison. The information herein is intended to aid researchers in the identification and characterization of substituted benzyl alcohols.
Introduction
This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding its fragmentation behavior is essential for accurate identification in complex matrices. This guide compares the mass spectral data of several commercially available, structurally related benzyl alcohol derivatives to infer the fragmentation pathways of this compound.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak (M+) due to the stability of the aromatic ring. The primary fragmentation pathways for benzyl alcohols involve alpha-cleavage (loss of a hydrogen radical or the entire hydroxymethyl group) and fragmentation of the substituent groups.
For this compound (C₈H₉FO₂), the molecular weight is 156.15 g/mol . Key predicted fragments include:
-
Molecular Ion (M+): m/z 156
-
[M-H]+: m/z 155, resulting from the loss of a hydrogen radical from the alcohol group.
-
[M-OH]+: m/z 139, from the loss of the hydroxyl radical.
-
[M-CH₂OH]+: m/z 125, corresponding to the fluoromethoxy-substituted phenyl cation.
-
Tropylium Ion Formation: A rearranged tropylium-type ion is also possible, though the substitution pattern will influence its formation and subsequent fragmentation.
Comparative Mass Spectral Data
To provide a basis for comparison, the following table summarizes the key mass spectral fragments of structurally related benzyl alcohols. This data is compiled from publicly available databases.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzyl Alcohol | C₇H₈O | 108.14 | 108 | 107, 91, 79, 77 |
| 4-Methoxybenzyl Alcohol | C₈H₁₀O₂ | 138.16 | 138 | 137, 121, 107, 91, 77 |
| 3-Methoxybenzyl Alcohol | C₈H₁₀O₂ | 138.16 | 138 | 137, 107, 92, 77 |
| 3-Hydroxy-4-methoxybenzyl alcohol | C₈H₁₀O₃ | 154.16 | 154 | 137, 125, 108, 79 |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 176 | 157, 107, 77 |
Experimental Protocols
A standard method for analyzing aromatic alcohols like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
Vialing: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for GC-MS analysis of aromatic alcohols.
A Comparative Guide to Analytical Methods for 3-Fluoro-4-methoxybenzyl Alcohol Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Fluoro-4-methoxybenzyl alcohol is paramount. This guide provides a comparative overview of various analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Techniques
The purity of this compound can be assessed using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown substances, or routine quality control. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Purity determination and quantification of non-volatile impurities. | Purity determination and analysis of volatile impurities and residual solvents.[1][2][3] | Structural confirmation and purity determination by quantitative NMR (qNMR).[4][5] | Functional group identification and raw material screening.[6][7] |
| Typical Purity Range Determined | 95-100% | 95-100% | 90-100% | Qualitative |
| Limit of Detection (LOD) | ~0.86 µg/mL (for Benzyl Alcohol)[8] | ~2.67 µg/mL (for Benzyl Alcohol)[9] | Dependent on impurity structure and concentration. | Not typically used for trace analysis. |
| Limit of Quantitation (LOQ) | ~2.5 µg/mL (for Benzyl Alcohol)[8] | ~13.3 µg/mL (for Benzyl Alcohol)[9] | Dependent on impurity structure and concentration. | Not typically used for quantification. |
| Precision (RSD%) | < 2%[10] | < 5%[11] | < 1% for qNMR | Not applicable |
| Sample Throughput | Moderate | High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for benzyl alcohol and have been adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the separation of non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[12]
-
Flow Rate: 1.0 mL/min.[8]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and standard solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile impurities and residual solvents that may be present from the synthesis of this compound.[1][2][3]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[13]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase to 270°C at a rate of 35°C/min.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol or ethanol (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Purity is calculated based on the area percentage of the main peak. For residual solvent analysis, a headspace GC method is preferred.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the impurities.[4][5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The benzylic protons (-CH₂OH) are expected to appear around 4.5-5.0 ppm.
-
Aromatic protons will be in the range of 6.8-7.5 ppm.
-
The methoxy group (-OCH₃) protons should be around 3.8-4.0 ppm.
-
The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift is concentration-dependent.
-
-
Quantitative NMR (qNMR):
-
A certified internal standard with a known purity is added to a precisely weighed sample.
-
The purity of the this compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups. It can be used as a quick screening tool to confirm the identity of this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates, or a diamond ATR accessory can be used.
-
Analysis: The infrared spectrum is recorded. Characteristic absorption bands for this compound include:
-
A broad O-H stretch around 3300 cm⁻¹.[6]
-
C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
A C-O stretch around 1030-1250 cm⁻¹.
-
Aromatic C=C stretches around 1500-1600 cm⁻¹.
-
A C-F stretch around 1000-1400 cm⁻¹.
-
Potential Impurities
The purity analysis should also consider potential impurities that may arise during the synthesis of this compound. These can include:
-
Starting materials: Such as 3-fluoro-4-methoxybenzaldehyde.
-
By-products: Formed from side reactions during synthesis.
-
Residual solvents: From the reaction and purification steps.[14][15]
-
Degradation products: Such as the corresponding benzoic acid derivative formed by oxidation.
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the general workflow for purity analysis and provide a visual comparison of the primary analytical methods.
References
- 1. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. veeprho.com [veeprho.com]
- 3. agilent.com [agilent.com]
- 4. azom.com [azom.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. gauthmath.com [gauthmath.com]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. arlok.com [arlok.com]
- 11. ewai-group.com [ewai-group.com]
- 12. RP-HPLC Determination of Benzyl Alcohol: Ingenta Connect [ingentaconnect.com]
- 13. series.publisso.de [series.publisso.de]
- 14. longdom.org [longdom.org]
- 15. greenfield.com [greenfield.com]
A Comparative Guide to 3-Fluoro-4-methoxybenzyl Alcohol and 4-methoxybenzyl Alcohol for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 3-Fluoro-4-methoxybenzyl alcohol and its non-fluorinated analog, 4-methoxybenzyl alcohol. The inclusion of a fluorine atom significantly alters the physicochemical and biological properties of the parent molecule, offering unique opportunities in medicinal chemistry and materials science.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom at the C3 position of the benzene ring in 4-methoxybenzyl alcohol results in notable changes to its physical properties. The fluorinated compound exhibits a higher boiling point and density, attributable to the increased molecular weight and polarity imparted by the highly electronegative fluorine atom.
| Property | This compound | 4-methoxybenzyl alcohol |
| CAS Number | 96047-32-4[1][2] | 105-13-5[3] |
| Molecular Formula | C₈H₉FO₂[1][2] | C₈H₁₀O₂[3] |
| Molecular Weight | 156.15 g/mol [1] | 138.16 g/mol [3] |
| Appearance | Solid / White powder | Colorless to slightly yellow liquid or opaque crystals[3] |
| Boiling Point | 251.4 °C at 760 mmHg[1] | 259 °C[3] |
| Melting Point | Not explicitly available (solid at room temp.) | 22-25 °C[3] |
| Density | 1.187 g/cm³[1] | 1.113 g/mL at 25 °C[3] |
| Refractive Index | 1.51[1] | n20/D 1.544[3] |
| Solubility | Not explicitly available | Insoluble in water; freely soluble in alcohol and diethyl ether.[3] |
Spectral Analysis
The substitution of a hydrogen atom with fluorine introduces distinct changes in the NMR and IR spectra, providing clear markers for differentiation.
| Spectral Data | This compound (Predicted) | 4-methoxybenzyl alcohol (Experimental) |
| ¹H NMR | Aromatic protons will show complex splitting patterns due to ¹H-¹⁹F coupling. The chemical shifts of aromatic protons ortho and para to the fluorine atom will be shifted. The benzylic CH₂ and methoxy OCH₃ signals will be present, with slight shifts compared to the non-fluorinated analog. | Aromatic protons typically appear as two doublets (AA'BB' system). Signals for the benzylic CH₂, the alcohol OH, and the methoxy OCH₃ are observed.[4] |
| ¹³C NMR | The carbon atom bonded to fluorine will show a large C-F coupling constant. Other aromatic carbons will also show smaller couplings to fluorine. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine's electronegativity and mesomeric effects. | Signals for the four distinct aromatic carbons, the benzylic carbon, and the methoxy carbon are present.[5] |
| IR Spectroscopy | Characteristic peaks will include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C-O stretch (~1250 cm⁻¹), and a characteristic C-F stretch (~1000-1100 cm⁻¹). | Shows a broad O-H stretch, aromatic and aliphatic C-H stretches, and a strong C-O stretch associated with the ether and alcohol groups.[6][7] |
Comparative Biological Activities
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
4-methoxybenzyl alcohol is primarily utilized as a fragrance and flavoring agent and serves as a versatile reagent for the protection of hydroxyl groups in organic synthesis.[3] Its biological activities are not extensively documented beyond these applications.
This compound , on the other hand, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly influence the pharmacological properties of the final active compounds.[8] For instance, its precursor, 3-fluoro-4-methoxybenzoic acid, is used in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), as well as novel antiviral and antifungal agents.[9][10] The C-F bond's stability can block metabolic pathways, leading to a longer biological half-life of the drug.
Experimental Protocols
Synthesis: Reduction of the Corresponding Benzaldehyde
A common and effective method for the synthesis of both alcohols is the reduction of their corresponding benzaldehydes.
1. Materials and Reagents:
- 3-Fluoro-4-methoxybenzaldehyde or 4-methoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol or Ethanol
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, and stir bar
- Separatory funnel
- Rotary evaporator
2. Procedure:
- Dissolve the starting benzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the remaining aqueous residue, add DCM and transfer to a separatory funnel.
- Wash the organic layer sequentially with water and saturated NaHCO₃ solution.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
- Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
- Data Processing: Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2. Infrared (IR) Spectroscopy:
- Sample Preparation: For liquid samples like 4-methoxybenzyl alcohol, a thin film can be prepared between two KBr plates. For solid samples like this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
- Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Diagram 1: A logical diagram illustrating the core structural relationship and resulting differences in application between the two compounds.
Diagram 2: A flowchart detailing the general experimental process from starting material to fully characterized final product.
Diagram 3: A conceptual diagram showing the inhibition of the COX pathway by NSAIDs, for which this compound is a key synthetic intermediate.
Conclusion
The comparison between this compound and 4-methoxybenzyl alcohol clearly demonstrates the profound impact of selective fluorination. While 4-methoxybenzyl alcohol is a well-established reagent with applications in flavors and as a protecting group, its fluorinated counterpart, this compound, emerges as a strategically important building block in the development of new pharmaceuticals. The altered electronic properties, metabolic stability, and potential for enhanced biological interactions conferred by the fluorine atom make it a compound of significant interest for drug discovery and development professionals. The distinct spectral signatures of the fluorinated compound also allow for straightforward characterization and differentiation. This guide provides the foundational data and protocols to support further research into the applications of these versatile benzyl alcohol derivatives.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Methoxybenzyl alcohol(105-13-5) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. ossila.com [ossila.com]
- 10. nbinno.com [nbinno.com]
The Fluorinated Advantage: A Comparative Guide to Benzyl Alcohols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone for enhancing physicochemical and biological properties. Fluorinated benzyl alcohols, a class of versatile reagents and solvents, offer distinct advantages over their non-fluorinated counterparts. This guide provides an objective comparison of their performance, supported by experimental data, to inform their application in pharmaceutical and materials science research.
Enhanced Spectroscopic Resolution: A Clearer Picture with Fluorinated Benzyl Ethers
The introduction of fluorine atoms into the benzyl moiety of protecting groups leads to significant shifts in NMR spectra, facilitating clearer interpretation and structural elucidation, particularly in complex molecules like oligosaccharides.
A comparative study on methyl-α-D-mannopyranoside protected with various benzyl ethers demonstrates this advantage. The electron-withdrawing nature of fluorine atoms causes a notable upfield shift of the methylene carbons (C8-C11) in the ¹³C NMR spectrum, moving them away from the congested sugar region.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) of Methylene Carbons in Benzyl Ethers of Methyl-α-D-mannopyranoside [1][2]
| Compound | Protecting Group | C8 (ppm) | C9 (ppm) | C10 (ppm) | C11 (ppm) |
| 2 | Benzyl | 73.0 | 72.1 | 75.0 | 73.4 |
| 3 | Pentafluorobenzyl | 59.9 | 58.7 | 60.9 | 60.1 |
| 4 | 2,3,5,6-Tetrafluorobenzyl | 60.0 | 59.0 | 61.0 | 60.5 |
| 5 | 2,3,4,5-Tetrafluorobenzyl | 60.3 | 59.2 | 61.4 | 60.6 |
| 6 | 2,6-Difluorobenzyl | 60.8 | 59.4 | 61.8 | 60.6 |
| 7 | 4-Fluorobenzyl | 66.9 | 65.5 | 68.6 | 66.7 |
This upfield shift of 10-20 ppm for the fluorinated derivatives significantly reduces spectral overlap, allowing for more accurate and efficient analysis.[1]
Superior Solvent Properties: Hexafluoroisopropanol (HFIP) in Focus
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) stands out as a highly polar, yet poorly nucleophilic, fluorinated alcohol with exceptional solvent properties. Its strong hydrogen-bonding ability and high ionizing power can dramatically enhance reaction rates and selectivity compared to conventional solvents.
Table 2: Performance Comparison of HFIP with Other Solvents in Various Reactions
| Reaction | Substrates | Product | Solvent | Yield (%) | Reference |
| Disulfidation | Diphenylacetylene, Diphenyl disulfide | (Z)-1,2-bis(phenylthio)-1,2-diphenylethene | HFIP | 95 | [3] |
| Isopropanol | <5 | [3] | |||
| Dichloroethane (DCE) | <5 | [3] | |||
| Oxidative Coupling | Phenol | 2,2'-Biphenol | HFIP | 84 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 37 | [4] | |||
| Dichloromethane (DCM) | No Reaction | [4] | |||
| Acetonitrile (MeCN) | No Reaction | [4] | |||
| Dehydrative Etherification | 4-Methoxybenzyl alcohol, Ethanol | 1-(ethoxymethyl)-4-methoxybenzene | HFIP/FeCl₃·6H₂O | 90 | [5] |
| Other fluorinated solvents | Low yield | [5] | |||
| No HFIP | No Reaction | [5] |
The data clearly indicates that HFIP can significantly improve yields in reactions that are sluggish or do not proceed in other common organic solvents.[3][4][5] This is attributed to HFIP's ability to stabilize cationic intermediates and activate substrates through hydrogen bonding.[5]
Applications in Peptide Synthesis: The Potential of Fluorinated Benzyl Protecting Groups
In solid-phase peptide synthesis (SPPS), benzyl-type protecting groups are commonly used, particularly in the Boc/Bzl strategy.[6][7] While quantitative data directly comparing the cleavage efficiency of fluorinated versus non-fluorinated benzyl protecting groups is limited in the reviewed literature, the unique properties of fluorinated compounds suggest potential advantages. The electron-withdrawing nature of fluorine can alter the acid lability of the protecting group, potentially allowing for more controlled or milder deprotection conditions. Further research in this area is warranted to fully elucidate these benefits.
Experimental Protocols
Protocol 1: Electrocatalytic Deoxyfluorination of Benzyl Alcohol using SF₆[8][9]
This protocol describes the synthesis of benzyl fluoride from benzyl alcohol using sulfur hexafluoride as the fluorine source in an electrochemical setup.
Materials:
-
Benzyl alcohol (1a)
-
Sulfur hexafluoride (SF₆) gas (1 atm balloon)
-
Tetrabutylammonium perchlorate (TBACIO₄)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Zinc (Zn) foil (anode)
-
Tin (Sn) foil (cathode)
-
Electrolysis cell (undivided)
-
Constant current power supply
Procedure:
-
In an oven-dried undivided electrochemical cell equipped with a magnetic stir bar, a zinc foil anode (+), and a tin foil cathode (-), add benzyl alcohol (0.1 mmol, 1.0 equiv), TBACIO₄ (0.15 mmol, 1.5 equiv), and TEA (0.3 mmol, 3.0 equiv).
-
Evacuate and backfill the cell with SF₆ gas (using a balloon) three times.
-
Add anhydrous THF (3 mL) to the cell.
-
Stir the reaction mixture at room temperature under a constant current of 15 mA.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 45 minutes.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl fluoride.
Protocol 2: Synthesis of Fluorinated Benzyl Ethers via Williamson Ether Synthesis[1][2]
This protocol describes the synthesis of a fluorinated benzyl ether of a monosaccharide, a key step in protecting hydroxyl groups for oligosaccharide synthesis.
Materials:
-
Methyl-α-D-mannopyranoside
-
Fluorinated benzyl bromide (e.g., pentafluorobenzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a solution of methyl-α-D-mannopyranoside (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (4.4 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the fluorinated benzyl bromide (4.4 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated benzyl ether.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms relevant to the application of benzyl alcohols in synthesis.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. theexamformula.co.uk [theexamformula.co.uk]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
Navigating the Bioactive Landscape of 3-Fluoro-4-methoxybenzyl Alcohol Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of specific chemical scaffolds is paramount. This guide offers a comparative overview of the biological activities of derivatives of 3-Fluoro-4-methoxybenzyl alcohol, a versatile intermediate in the pharmaceutical and agrochemical sectors. Due to a scarcity of direct comparative studies on a wide range of these specific derivatives, this analysis collates data from various studies on structurally related compounds to provide a broader perspective on their potential therapeutic applications, including anti-inflammatory and anticancer properties.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activity of a key this compound derivative and a structurally related fluorinated compound. This data provides a snapshot of their potency against specific biological targets.
| Compound Name | Target | Assay Type | IC50 Value | Biological Activity |
| Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) | Semicarbazide-Sensitive Amine Oxidase (SSAO) | Enzyme Inhibition | 4 - 43 nM | Anti-inflammatory |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33) | Tubulin Polymerization / MCF-7 Cancer Cells | Cell Proliferation (MTT) | 0.095 µM | Anticancer |
In-Depth Look at Biological Activities
Anti-inflammatory Activity of a 3-Fluoro-4-methoxybenzyl Derivative
A notable derivative, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has demonstrated potent anti-inflammatory effects by inhibiting semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1] SSAO is an enzyme involved in the oxidative deamination of primary amines and plays a crucial role in leukocyte migration to sites of inflammation. The inhibition of SSAO is therefore a promising target for anti-inflammatory therapies.
LJP 1586 is a potent inhibitor of both rodent and human SSAO, with IC50 values ranging from 4 to 43 nM.[1] In vivo studies have further substantiated its anti-inflammatory potential. Oral administration in a mouse model of inflammatory leukocyte trafficking resulted in a significant, dose-dependent inhibition of neutrophil accumulation.[1] Furthermore, in a rat model of LPS-induced lung inflammation, LJP 1586 administration led to a significant reduction in transmigrated cells.[1]
Anticancer Potential of Structurally Related Fluorinated Compounds
While not a direct derivative of this compound, the compound 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a β-lactam analog of the microtubule-disrupting agent combretastatin A-4 (CA-4) and shares key structural motifs. This compound has exhibited potent anticancer activity against MCF-7 human breast cancer cells with an IC50 value of 0.095 µM.[2] Mechanistic studies have shown that this compound inhibits tubulin polymerization, a critical process for cell division, and induces apoptosis (programmed cell death) in cancer cells.[2] This highlights the potential of incorporating the 3-fluoro-4-methoxyphenyl moiety into other scaffolds to develop novel anticancer agents.
Experimental Protocols
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against SSAO.
Methodology:
-
Enzyme Source: SSAO can be obtained from various sources, including rodent or human tissues.
-
Substrate: A suitable substrate for SSAO, such as benzylamine, is used.
-
Assay Principle: The enzymatic activity of SSAO is measured by detecting the production of one of its products: aldehyde, ammonia, or hydrogen peroxide. A common method involves a coupled reaction where the hydrogen peroxide produced is used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
-
Procedure:
-
The test compound (e.g., LJP 1586) at various concentrations is pre-incubated with the SSAO enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.
Methodology:
-
Cell Line: MCF-7 human breast cancer cells are commonly used.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) for a specified duration (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the biological context of these derivatives, the following diagrams illustrate a key signaling pathway and the structural relationships of the discussed compounds.
References
A Comparative Analysis of Benzyl-Type Protecting Groups: The Case for 3-Fluoro-4-methoxybenzyl (FMB)
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. Benzyl-type protecting groups are a cornerstone for the protection of alcohols and phenols due to their general stability and versatile cleavage methods. This guide provides a detailed comparison of the 3-Fluoro-4-methoxybenzyl (FMB) protecting group with other commonly employed benzyl analogues, offering insights into their relative stability and efficiency based on available experimental data and established chemical principles.
The efficiency of a protecting group is primarily dictated by its stability under a range of reaction conditions and the ease and selectivity of its removal. For benzyl-type ethers, these characteristics are profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the electron density of the ring, facilitating cleavage by both oxidative and acidic methods. Conversely, electron-withdrawing groups decrease the electron density, rendering the protecting group more robust.
Comparative Data of Benzyl-Type Protecting Groups
The following table summarizes the key characteristics of the 3-Fluoro-4-methoxybenzyl (FMB) group in comparison to other prevalent benzyl-type protecting groups such as Benzyl (Bn), p-Methoxybenzyl (PMB), 2,4-Dimethoxybenzyl (DMB), and 4-Methoxy-2,3,6-trimethylbenzyl (MTMB). The properties of FMB are inferred from the behavior of structurally similar fluorinated benzyl ethers and are presented to guide the rational selection of a protecting group for a specific synthetic strategy.
| Protecting Group | Structure | Stability Towards Oxidative Cleavage (e.g., DDQ) | Stability Towards Acidic Cleavage (e.g., TFA) | Common Cleavage Methods |
| Benzyl (Bn) | O-CH₂-Ph | High | High | Hydrogenolysis (H₂, Pd/C), Strong Acid |
| p-Methoxybenzyl (PMB) | O-CH₂-C₆H₄-OMe | Low | Low | Oxidative (DDQ, CAN), Acidic (TFA)[1][2] |
| 3-Fluoro-4-methoxybenzyl (FMB) | O-CH₂-C₆H₃(F)(OMe) | Higher than PMB [3][4] | Moderate | Oxidative (harsher conditions than PMB), Acidic, Hydrogenolysis |
| 2,4-Dimethoxybenzyl (DMB) | O-CH₂-C₆H₃(OMe)₂ | Very Low | Very Low | Mild Oxidative (DDQ), Mild Acidic (TFA) |
| 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) | O-CH₂-C₆H(Me)₃(OMe) | Extremely Low | Extremely Low | Very Mild Oxidative (DDQ), Very Mild Acidic[5] |
The presence of the electron-withdrawing fluorine atom in the FMB group, ortho to the methoxy group, significantly decreases the electron-donating ability of the methoxy group through an inductive effect. This deactivation of the aromatic ring makes the FMB group more stable towards oxidative cleavage compared to the PMB group.[3][4] This enhanced stability allows for the selective deprotection of a PMB ether in the presence of an FMB ether, providing an orthogonal protection strategy.
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting groups. Below are representative protocols for the protection of an alcohol with the widely used PMB group and a key experiment demonstrating the selective deprotection of a PMB ether in the presence of a fluorinated benzyl ether, which serves as a proxy for the FMB group's behavior.
Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl (PMB) Chloride
Objective: To introduce the PMB protecting group onto a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-methoxybenzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the PMB-protected alcohol.
Protocol 2: Selective Oxidative Deprotection of a PMB Ether in the Presence of a Fluorinated Benzyl Ether
Objective: To demonstrate the increased stability of a fluorinated benzyl ether towards oxidative cleavage compared to a PMB ether. This protocol is adapted from the deprotection of a PMB ether in the presence of a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether.[3][4]
Materials:
-
Substrate containing both a PMB ether and a fluorinated benzyl ether (e.g., 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether) (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
Dissolve the substrate in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion of the selective deprotection of the PMB group, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the alcohol resulting from PMB cleavage, with the fluorinated benzyl ether intact.[3][4]
Visualizing Protecting Group Strategy and Workflow
The selection of a suitable protecting group is a logical process based on the required stability and available deprotection methods. The experimental execution follows a standard workflow.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Comparison of Fluorinated and Non-Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Understanding the impact of fluorination on the fundamental physicochemical properties of a molecule is therefore of paramount importance. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of fluorinated and non-fluorinated benzyl alcohols, offering insights into how the presence of fluorine alters their signatures in UV-Vis, IR, and NMR spectroscopy.
UV-Vis Spectroscopy
The introduction of fluorine atoms to the aromatic ring of benzyl alcohol can induce subtle shifts in the ultraviolet-visible (UV-Vis) absorption spectrum. These effects are primarily due to the electronic influence of the highly electronegative fluorine atoms on the π-system of the benzene ring.
While comprehensive comparative studies directly detailing the UV-Vis spectra of a wide range of fluorinated benzyl alcohols are not extensively documented in the literature, general principles of substituent effects on aromatic systems apply. The strong inductive effect of fluorine can slightly alter the energy of the π-π* transitions. For benzyl alcohol itself, the characteristic absorption peaks are typically observed around 259 nm.[1][2]
Table 1: UV-Vis Absorption Data for Benzyl Alcohol
| Compound | Solvent | λmax (nm) | Reference |
| Benzyl Alcohol | Water/Methanol | ~250-260 | |
| Benzyl Alcohol | Not Specified | 259 | [1][2] |
Experimental Protocol: UV-Vis Spectroscopy
A general procedure for the UV-Vis analysis of benzyl alcohol derivatives is as follows:
-
Sample Preparation: Prepare solutions of the benzyl alcohol and its fluorinated analogs in a UV-transparent solvent, such as ethanol, methanol, or water. A typical concentration range is between 10⁻³ M and 10⁻⁵ M.[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra over a wavelength range of approximately 220 to 290 nm. Use the pure solvent as a reference blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound and compare the values.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is particularly sensitive to the influence of fluorination on the hydroxyl (-OH) group of benzyl alcohols. The position of the O-H stretching vibration (νOH) is a key diagnostic marker for intramolecular interactions.
In non-fluorinated benzyl alcohols, the IR spectrum in the νOH region can be complex, often showing two bands corresponding to different conformers.[1] Ortho-fluorination leads to an increase in the hydrogen-bond acidity of the hydroxyl group, which can be observed in the IR spectrum.[1][4][5][6] Conversely, ortho,ortho'-difluorination can lead to a decrease in this acidity.[1][5][6] The presence of an intramolecular O-H···F hydrogen bond in ortho-fluorinated benzyl alcohols is a key factor influencing the νOH frequency.[4]
Table 2: Comparative IR Frequencies (νOH) for Benzyl Alcohols in Dilute CCl₄ Solution
| Compound | νOH Band 1 (cm⁻¹) | νOH Band 2 (cm⁻¹) | Key Observations | Reference |
| Benzyl Alcohol | 3635 - 3629 | 3616 | Two distinct bands indicative of different conformations. | [1] |
| 2-Fluorobenzyl Alcohols | Bands are slightly blue-shifted by ca. 3-10 cm⁻¹ | Less resolved bands compared to non-fluorinated analogs. | [7] | |
| 2,6-Difluorobenzyl Alcohols | A single, narrower νOH band is observed. | Loss of conformational flexibility around the hydroxyl moiety. | [7] |
Experimental Protocol: IR Spectroscopy
The following protocol is suitable for comparing the νOH stretching frequencies of benzyl alcohols:
-
Sample Preparation: Prepare dilute solutions (e.g., 5% v/v) of the non-fluorinated and fluorinated benzyl alcohols in a solvent that is transparent in the νOH region, such as carbon tetrachloride (CCl₄).[6]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Use a liquid-transmission cell with NaCl or KBr windows. Record the spectra in the range of 4000-600 cm⁻¹. Use the pure solvent as a background reference.
-
Analysis: Carefully analyze the region between 3700 and 3500 cm⁻¹ to identify the position, shape, and number of νOH stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural changes induced by fluorination. Both ¹H and ¹³C NMR spectra provide valuable comparative data.
In ¹³C NMR, the presence of fluorine atoms on the aromatic ring of benzyl ethers (a close analog to benzyl alcohols) causes a significant upfield shift (10-20 ppm) of the methylene carbon peak compared to the non-fluorinated counterpart.[3][8] This enhanced spectral resolution can be advantageous in the analysis of complex molecules.[3][8] In ¹H NMR, the chemical shifts of the aromatic and benzylic protons are also affected by the number and position of fluorine substituents.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ) for the Benzylic Carbon
| Compound Type | Solvent | Benzylic Carbon (CH₂) Chemical Shift (ppm) | Key Observations | Reference |
| Non-fluorinated Benzyl Alcohol | CDCl₃ | ~65.17 | [9] | |
| 2-Fluorobenzyl Alcohol | CDCl₃ | ~58.90 | Upfield shift due to the ortho-fluoro substituent. | [9] |
| Pentafluorobenzyl Ether | Not Specified | ~60.1 | Significant upfield shift compared to non-fluorinated benzyl ether. | [3] |
| Tetrafluorobenzyl Ethers | Not Specified | ~59.0 - 61.4 | Significant upfield shift. | [3] |
Table 4: Comparative ¹H NMR Chemical Shifts (δ) for Benzylic Protons
| Compound | Solvent | Benzylic Protons (CH₂) Chemical Shift (ppm) | Reference |
| Benzyl Alcohol | CDCl₃ | 4.67 | [9] |
| 2-Fluorobenzyl Alcohol | CDCl₃ | 4.70 | [9] |
| 2-(Trifluoromethyl)benzyl alcohol | Not Specified | 4.789 |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of benzyl alcohols is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
-
Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Compare the chemical shifts (δ) and coupling constants (J) for the benzylic protons and carbons, as well as the aromatic signals.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of fluorinated and non-fluorinated benzyl alcohols.
Caption: Workflow for spectroscopic comparison of benzyl alcohols.
References
- 1. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 2. Spectrum [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 3. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 9. In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00489K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methoxybenzyl Alcohol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Fluoro-4-methoxybenzyl alcohol (CAS No. 96047-32-4), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be aware of its hazards. This compound is a halogenated organic chemical and may cause skin and eye irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Waste Classification and Segregation
Proper waste segregation is the most critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of a fluorine atom.[4][5]
Key Segregation Principles:
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[2][6] Co-mingling increases disposal costs and complexity.[2][6]
-
Avoid Incompatibles: Keep halogenated waste separate from other waste categories such as strong acids, bases, oxidizers, heavy metals, and acutely toxic "P-listed" wastes.[2][3][6]
-
Original Containers: Whenever possible, leave chemicals in their original containers to ensure clear identification.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Designate a specific waste container exclusively for halogenated organic liquids.[7] This container must be in good condition, compatible with the chemical (e.g., polyethylene or glass), and have a secure, tightly sealing cap to prevent leaks and evaporation.[2][7]
-
Metal containers are generally not recommended for halogenated solvents as they can corrode over time.[3]
-
-
Labeling:
-
Clearly label the waste container before adding any waste.[7]
-
The label must include the words "Hazardous Waste" and a clear identification of the contents, such as "Halogenated Organic Waste" or "Halogenated Solvents."[2][4][7]
-
Maintain a log of all constituents and their approximate percentages on the container's tag or a nearby sheet.[2][4]
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated halogenated waste container inside a chemical fume hood.[2]
-
Keep the waste container securely closed at all times, except when actively adding waste.[2][7]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials.[2][3] Ensure the container is within secondary containment to mitigate potential spills.[2]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, wipes, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.[2]
-
Place these solid items in a separate, sealed, and clearly labeled container for halogenated solid waste.
-
-
Arranging for Final Disposal:
-
Do not allow hazardous waste to accumulate in the lab. Once the container is approximately three-quarters full, arrange for its collection.[2]
-
Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office and completing a waste collection request form.[2]
-
The final disposal must be conducted through an approved and licensed waste disposal facility, which typically involves high-temperature incineration for halogenated compounds.[4]
-
Data Summary: Handling and Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains fluorine, a halogen element.[4] |
| PPE Requirement | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Protects against skin and eye irritation.[1] |
| Handling Location | Chemical Fume Hood | Minimizes inhalation risk and ensures proper ventilation.[2][3] |
| Waste Container | Labeled, sealed, compatible container (e.g., polyethylene) | Prevents leaks, corrosion, and misidentification.[2][3][7] |
| Segregation | Separate from non-halogenated, acidic, basic, and metallic waste | Ensures regulatory compliance and reduces disposal costs.[2][4][6] |
| Storage | Closed container in a cool, dry, ventilated SAA with secondary containment | Prevents accidental spills and reactions.[2][3] |
| Final Disposal | Via institutional EHS to an approved waste disposal plant | Ensures legal and environmentally sound disposal, typically incineration.[4] |
Experimental Workflow: Disposal Logical Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Fluoro-4-methoxybenzyl alcohol
This guide provides crucial safety, handling, and disposal information for 3-Fluoro-4-methoxybenzyl alcohol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and operational integrity. The following recommendations are based on safety data for structurally similar compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety when handling this compound.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn to prevent contact with eyes from splashes, mists, or aerosols.[1][2][3][4][5] An emergency eye wash station should be readily accessible.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Inspect gloves before use and change them frequently, especially if contact is prolonged or repeated.[1][2][3] Butyl rubber and neoprene gloves also offer good protection against alcohols.[6] |
| Skin and Body Protection | Laboratory coat. | Additional impervious clothing, such as an apron or sleevelets, should be used based on the nature of the task to prevent skin contact.[1][3][7] |
| Respiratory Protection | Use in a well-ventilated area (e.g., chemical fume hood). | If ventilation is inadequate or there is a risk of inhalation of vapors or mists, a NIOSH/MSHA approved respirator should be used.[1][3][4][7] |
Health Hazard Information
Based on data from similar compounds, this compound is expected to have the following hazards:
-
May cause an allergic skin reaction.
-
Harmful to aquatic life.
Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Avoid direct contact with the substance.[1][7][8] Do not get it in eyes, on skin, or on clothing.[1][7][8]
-
Avoid breathing mist, vapors, or spray.[3]
-
Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
-
If Inhaled: Move the person to fresh air.[2][8][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][8][9]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[1][2][8] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation or a rash occurs, get medical advice/attention.
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[1][2][8] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][8] Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][2][9] Seek medical attention.
Spill and Disposal Plan
Proper spill management and waste disposal are essential to prevent environmental contamination and ensure safety.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Wear Appropriate PPE: This includes respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[3]
-
Contain and Absorb: For small spills, absorb with an inert, non-combustible material like sand or earth.[3] For large spills, dike the area to prevent spreading.[3]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.[3][4]
-
Clean the Area: Clean the spill area thoroughly with a suitable solvent or detergent.[3]
Disposal:
-
This material and its container must be disposed of as hazardous waste.[7][10]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2]
-
Do not allow the substance to enter drains or watercourses.[3]
Caption: Chemical Spill Response Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
